(S)-HH2853
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2202678-05-3 |
|---|---|
Molekularformel |
C31H36F3N7O3 |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m0/s1 |
InChI-Schlüssel |
BIABSPVTTUDBEO-NRFANRHFSA-N |
Isomerische SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Kanonische SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-HH2853: A Dual EZH1/EZH2 Inhibitor for the Treatment of Lymphoma
An In-Depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-HH2853 is a novel, potent, and selective small molecule inhibitor that dually targets the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), key catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). In various lymphomas, the dysregulation of EZH2 activity, often through gain-of-function mutations or overexpression, leads to aberrant gene silencing and tumor progression. This compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials involving patients with relapsed or refractory lymphomas. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Introduction to EZH1/EZH2 and Their Role in Lymphoma
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of PRC2, EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][2] Dysregulation of EZH2 activity is a common feature in many cancers, including various subtypes of lymphoma such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[3]
EZH1 is a homolog of EZH2 and can also function as the catalytic subunit of PRC2, particularly in the absence of EZH2.[1] While EZH2 is the primary driver of H3K27 methylation, EZH1 can compensate for its loss, thereby maintaining the repressive epigenetic state.[1] This compensatory mechanism highlights the rationale for the dual inhibition of both EZH1 and EZH2 to achieve a more profound and sustained anti-tumor effect.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by competitively inhibiting the enzymatic activity of both EZH1 and EZH2.[4] This dual inhibition leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes.[4][5] Many of these re-activated genes are tumor suppressors involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3]
The anti-tumor activity of this compound is particularly pronounced in lymphomas harboring EZH2 gain-of-function mutations or in cancers with alterations in the SWI/SNF chromatin remodeling complex, which normally antagonizes PRC2 activity.[4][6] Preclinical studies have shown that this compound exhibits superior anti-tumor efficacy compared to the FDA-approved EZH2-selective inhibitor tazemetostat (B611178) in various cancer models.[6][7]
Signaling Pathway Diagram
References
- 1. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance in histone methylation-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual EZH1/EZH2 Inhibition by (S)-HH2853: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[2][3][4][5] The PRC2 complex, through the catalytic activity of EZH1/2, mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin that leads to transcriptional repression.[2][3][4][5][6][7][8]
Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers.[5][6][7][8] This aberrant activity results in the silencing of tumor suppressor genes, promoting cancer cell proliferation, progression, and migration.[1][7] Furthermore, a functional antagonism exists between the PRC2 and the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3][4][5] Loss-of-function mutations in SWI/SNF subunits can lead to unchecked PRC2 activity, contributing to tumorigenesis.[3][4][5]
While selective EZH2 inhibitors have shown clinical activity, the compensatory role of EZH1 can limit their efficacy.[3][4][5][9] Dual inhibition of both EZH1 and EZH2, as with this compound, presents a promising therapeutic strategy to more completely suppress PRC2 activity and potentially overcome resistance mechanisms.[4][9] Preclinical and early clinical studies have demonstrated the potential of this compound in various hematological and solid tumors.[3][9][10]
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] This inhibition prevents the methylation of H3K27, leading to a decrease in global H3K27me3 levels.[1][3] The reduction in this repressive histone mark alters gene expression patterns, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
The core mechanism is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of the SET domain of EZH1 and EZH2, preventing the transfer of a methyl group to the histone H3 tail.
Signaling Pathway Diagram
Caption: this compound dual inhibition of EZH1/EZH2 within the PRC2 complex.
Quantitative Data
Biochemical Potency
The inhibitory activity of this compound against EZH1 and EZH2 has been quantified through biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | This compound IC50 (nM) | Tazemetostat IC50 (nM) |
| EZH1 | 9.26 | 58.43 |
| EZH2 (Wild-Type) | 2.21 - 5.36 | Similar to this compound |
| EZH2 (Mutant) | 2.21 - 5.36 | Similar to this compound |
| Data from a preclinical study abstract.[9] |
These data indicate that this compound is a potent inhibitor of both EZH1 and EZH2, with significantly greater potency against EZH1 compared to the EZH2-selective inhibitor tazemetostat.[9]
Clinical Efficacy (Phase I/II Study in Epithelioid Sarcoma)
Preliminary clinical data for this compound in patients with epithelioid sarcoma have been reported.
| Metric | Value |
| Overall Response Rate (ORR) | 28.1% |
| Disease Control Rate (DCR) | 78.1% |
| ORR at 400mg BID | 36.4% |
| DCR at 400mg BID | 81.8% |
| Data from a Phase I/II clinical trial (NCT04390737).[4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following sections describe generalized methodologies commonly used in the field for the types of experiments cited in the available literature.
Enzymatic Assays
Objective: To determine the in vitro inhibitory activity of this compound against EZH1 and EZH2.
General Protocol:
-
Reagents: Recombinant human PRC2 complexes containing either EZH1 or EZH2, histone H3 substrate, S-adenosyl-L-methionine (SAM - methyl donor), and a detection reagent.
-
Procedure:
-
The enzymatic reaction is typically performed in a multi-well plate format.
-
This compound is serially diluted and incubated with the PRC2 complex.
-
The reaction is initiated by the addition of the histone H3 substrate and SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The level of H3K27 methylation is quantified using a suitable detection method, such as radioisotope incorporation, antibody-based detection (e.g., ELISA, AlphaLISA), or mass spectrometry.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
General Protocol (e.g., MTT or CellTiter-Glo Assay):
-
Cell Culture: Cancer cell lines (e.g., those with EZH2 gain-of-function mutations or SWI/SNF alterations) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured to quantify cell viability.
-
CellTiter-Glo Assay: A reagent containing a cell lysis buffer and luciferase/luciferin is added. The luminescence, which is proportional to the amount of ATP present in viable cells, is measured.
-
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow Diagram
Caption: General workflow for the development of this compound.
Conclusion
This compound is a promising dual EZH1/EZH2 inhibitor with a clear mechanism of action rooted in the epigenetic regulation of gene expression. Preclinical data demonstrate its potent biochemical and cellular activity, which has translated into encouraging anti-tumor efficacy in early-phase clinical trials, particularly in tumors with alterations in the PRC2 and SWI/SNF complexes. The dual-inhibition strategy holds the potential for improved and more durable responses compared to selective EZH2 inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across a range of malignancies.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Emergence of (S)-HH2853: A Technical Overview of a Novel Dual EZH1/EZH2 Inhibitor and its Impact on H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epigenetic landscape is a pivotal regulator of gene expression, with dysregulation being a hallmark of numerous cancers. Histone H3 lysine (B10760008) 27 (H3K27) methylation, a key repressive mark, is primarily catalyzed by the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2). The therapeutic potential of targeting this pathway has been established; however, the compensatory role of the homologous EZH1 protein can limit the efficacy of EZH2-selective inhibitors. This technical guide provides an in-depth analysis of (S)-HH2853, a potent and selective small molecule dual inhibitor of both EZH1 and EZH2. We will explore its mechanism of action, present key quantitative data, and provide representative experimental protocols for its characterization, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The Rationale for Dual EZH1/EZH2 Inhibition
The methylation of histone H3 at lysine 27 is a critical epigenetic modification that leads to transcriptional repression. This process is predominantly carried out by the PRC2 complex, with EZH2 serving as its primary catalytic subunit. Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, making it a compelling therapeutic target.
While first-generation EZH2 inhibitors have shown clinical promise, their efficacy can be hampered by the functional redundancy of EZH1, a close homolog of EZH2. EZH1 can compensate for the loss of EZH2 activity, thereby maintaining H3K27 methylation and promoting tumor cell survival. This has led to the development of dual EZH1/EZH2 inhibitors, such as this compound, which are designed to provide a more comprehensive and durable suppression of the PRC2 pathway.[1][2] this compound is an orally bioavailable inhibitor that has shown potent anti-tumor activity and is currently undergoing clinical investigation.[3][4]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of both EZH1 and EZH2. By occupying this site, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27 mono-, di-, and tri-methylation (H3K27me1, H3K27me2, and H3K27me3). The subsequent decrease in this repressive histone mark results in the de-repression of target genes, including tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) against EZH1 and EZH2, as well as in cellular contexts.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| EZH1 | 9.26[5] |
| EZH2 (Wild-Type) | 2.21 - 5.36[5] |
| EZH2 (Y641F Mutant) | <100 |
Table 2: Comparison of this compound and Tazemetostat Biochemical Activity
| Target Enzyme | This compound IC50 (nM) | Tazemetostat IC50 (nM) |
| EZH1 | 9.26[5] | 58.43[5] |
| EZH2 (Wild-Type/Mutant) | 2.21 - 5.36[5] | Similar to this compound[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published in full peer-reviewed articles. However, based on standard methodologies for evaluating EZH1/2 inhibitors, the following representative protocols are provided.
Biochemical EZH1/2 Inhibition Assay (Radiometric)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the PRC2 complex in a cell-free system.
Materials:
-
Recombinant human PRC2 complex (containing EZH1 or EZH2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated scintillant-embedded microplates
Procedure:
-
Serially dilute this compound in DMSO and then in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.
-
Add the PRC2 complex and histone H3 peptide substrate to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay determines the ability of this compound to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., diffuse large B-cell lymphoma with EZH2 mutation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or DMSO for 48-72 hours.
-
Harvest cells and lyse to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Conclusion and Future Directions
This compound is a promising dual inhibitor of EZH1 and EZH2 that demonstrates potent and selective activity against these key epigenetic regulators. Its ability to effectively reduce H3K27 methylation in both biochemical and cellular assays highlights its potential as a therapeutic agent for a range of cancers. The superior potency of this compound over EZH2-selective inhibitors in some contexts underscores the importance of dual EZH1/2 inhibition. As this compound progresses through clinical trials, further research will be crucial to fully elucidate its therapeutic potential, identify responsive patient populations, and explore its use in combination with other anti-cancer agents. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further investigation into this novel epigenetic modulator.
References
- 1. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
(S)-HH2853: A Technical Whitepaper on the Discovery and Synthesis of a Novel Dual EZH1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-HH2853 is a potent, selective, and orally bioavailable small molecule inhibitor that dually targets the histone methyltransferases EZH1 and EZH2. The aberrant activity of EZH2, and the compensatory role of EZH1, are implicated in the pathogenesis of various malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical development of this compound. It includes a summary of its inhibitory activity, detailed methodologies for key experimental assays, and a discussion of its therapeutic potential.
Introduction: The Rationale for Dual EZH1/2 Inhibition
The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27)[1]. This methylation leads to transcriptional repression and is essential for normal development. However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including non-Hodgkin lymphomas and certain solid tumors[1][2].
EZH1, a close homolog of EZH2, can also form a functional PRC2 complex and partially compensate for the loss of EZH2 activity. This functional redundancy suggests that selective inhibition of EZH2 alone may be insufficient for durable anti-tumor responses in some contexts. Therefore, the dual inhibition of both EZH1 and EZH2 presents a compelling therapeutic strategy to more effectively block PRC2-mediated gene silencing and overcome potential resistance mechanisms. This compound was developed to address this, demonstrating superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat[1][3][4].
Discovery and Development
This compound was jointly discovered and developed by Haihe Biopharma and the Shanghai Institute of Materia Medica[5][6]. Preclinical studies demonstrated its potent anti-tumor activity in various cancer cell lines and animal models, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex[1][7]. These promising preclinical results led to its advancement into clinical trials for patients with relapsed or refractory non-Hodgkin's lymphoma and advanced solid tumors[5][6].
Synthesis of this compound
The specific, detailed enantioselective synthesis of this compound is described in patent WO2018045971A1, where it is referred to as compound 200. While the full step-by-step protocol from a peer-reviewed publication is not publicly available, the general synthesis of the chiral 1,4-benzodiazepine-2,5-dione core likely involves a multi-step sequence.
A plausible synthetic approach, based on established organic chemistry principles for similar heterocyclic structures, is outlined below. This is a generalized representation and the exact reagents and conditions for this compound are detailed in the aforementioned patent.
The key challenge in the synthesis of this compound is the establishment of the stereocenter at the C3 position of the benzodiazepinedione core. This can be achieved either by using a chiral starting material (e.g., an L-amino acid derivative), employing a chiral auxiliary, or through chiral separation of a racemic mixture, for instance, by supercritical fluid chromatography (SFC).
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition prevents the trimethylation of H3K27, a key epigenetic modification that leads to the silencing of tumor suppressor genes. By blocking this process, this compound restores the expression of these genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Quantitative Data Summary
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of both wild-type and mutant forms of EZH2, as well as EZH1. Its inhibitory activity is comparable or superior to tazemetostat, a selective EZH2 inhibitor.
| Target Enzyme | IC50 (nM) |
| EZH1 | 9.26 |
| EZH2 (wild-type) | 2.21 - 5.36 |
| EZH2 (mutant) | 2.21 - 5.36 |
| Tazemetostat (for EZH1) | 58.43 |
Data compiled from publicly available sources.[1][8]
Clinical Trial Data (NCT04390737 and Phase Ib in r/r PTCL)
This compound has been evaluated in a first-in-human Phase I/II study (NCT04390737) in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors, and a Phase Ib study in patients with relapsed/refractory peripheral T-cell lymphoma (r/r PTCL).
Patient Demographics and Dosing (Phase I/II)
| Parameter | Value |
| Number of Patients | 61 |
| Age Range | ≥18 years |
| Dose Levels Evaluated | 50, 100, 200, 400, 600, 800, 1000 mg (orally, twice daily) |
| Recommended Phase II Dose (RP2D) | 400 mg (orally, twice daily) |
Data from the NCT04390737 study.[3][8]
Efficacy in Epithelioid Sarcoma (ES) (from Phase I/II study)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 31.3% (95% CI, 16.0-50.0) |
| Median Progression-Free Survival | 16.0 months (95% CI, 5.2-19.1) |
Data from the NCT04390737 study.[8]
Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (r/r PTCL) (Phase Ib)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 67.6% |
| Complete Remission (CR) | 29.4% |
| Partial Remission (PR) | 38.2% |
| Median Duration of Response | 14.8 months |
Data from the Phase Ib study in r/r PTCL.[7]
Experimental Protocols
EZH1/2 Enzymatic Assay (General Protocol)
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against EZH1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of (S)-HH2853 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-HH2853 is a potent and selective, orally bioavailable small molecule inhibitor targeting the histone methyltransferases EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Aberrant activity of EZH2 is a known driver in various malignancies, leading to the suppression of tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][4] this compound represents a promising therapeutic strategy for cancers harboring EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, which exhibit synthetic lethality with PRC2 inhibition.[1][2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key preclinical data and detailing essential experimental protocols for its in vitro characterization.
Introduction to this compound
This compound is a dual inhibitor of both wild-type and mutant forms of EZH1 and EZH2.[1][2] By inhibiting these enzymes, this compound prevents the methylation of H3K27, leading to alterations in gene expression patterns that can reactivate tumor suppressor genes and consequently decrease the proliferation of cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those for diffuse large B-cell lymphoma (DLBCL), peripheral T-cell lymphoma (PTCL), and solid tumors with SWI/SNF chromatin remodeling complex alterations.[3][5] Notably, this compound has shown superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat, particularly in INI1-loss models such as epithelioid sarcoma.[6] The dual inhibition of EZH1 and EZH2 is hypothesized to be more effective than targeting EZH2 alone, as it may overcome the compensatory mechanisms mediated by EZH1.[2]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the methyltransferase activity of EZH1 and EZH2. This leads to a global reduction in H3K27me3 levels, a key epigenetic modification associated with transcriptional repression. The SWI/SNF complex normally functions to counteract PRC2-mediated gene silencing. In cancers with loss-of-function mutations in SWI/SNF components (e.g., INI1/SMARCB1), the cells become dependent on EZH2 for survival, creating a synthetic lethal relationship that can be exploited by inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency of this compound
| Target Enzyme | IC50 (nM) | Reference |
| Wild-type EZH2 | 2.21 - 5.36 | [2] |
| Mutant EZH2 | 2.21 - 5.36 | [2] |
| EZH1 | 9.26 | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference |
| Multiple Cell Lines | Various Cancers | EZH2 GOF or SWI/SNF alterations | Potent Inhibition | [1][2] |
| INI1-loss models | Epithelioid Sarcoma | INI1 loss | Superior to tazemetostat | [6] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | EZH2 mutation | Potent Activity | [3] |
| PTCL cell lines | Peripheral T-cell Lymphoma | Not Specified | Potent Activity | [3] |
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used in the target validation of this compound.
Western Blot for H3K27me3 Levels
This protocol describes the detection of changes in H3K27 trimethylation in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Add DMSO or a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a promising dual EZH1/EZH2 inhibitor with potent anti-tumor activity in a range of cancer cell lines, particularly those with specific genetic backgrounds such as SWI/SNF mutations. The target validation of this compound is supported by its clear mechanism of action, potent biochemical and cellular activity, and superior efficacy in preclinical models compared to earlier-generation EZH2 inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel epigenetic modulators in cancer research and drug development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]
- 4. Abstract 5436: HH2853 is a selective small molecular dual inhibitor of EZH1/2 with potent anti-tumor activities | CiNii Research [cir.nii.ac.jp]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
(S)-HH2853: A Technical Guide to In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-HH2853, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective small molecule dual inhibitor of the histone lysine (B10760008) methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism of action, available quantitative data from preclinical and clinical studies, and relevant experimental methodologies.
Core Mechanism of Action
HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-, di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative In Vitro and In Vivo Pharmacodynamics
HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical assays and significant anti-tumor efficacy in both preclinical and clinical settings.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Comparator (Tazemetostat) IC50 (nM) | Reference |
| Wild-type EZH2 | 2.21 - 5.36 | Similar | [1][2] |
| Mutant EZH2 | 2.21 - 5.36 | Similar | [1][2] |
| EZH1 | 9.26 | 58.43 | [1][2] |
Table 2: Clinical Pharmacodynamics and Efficacy (Phase I/Ib Studies)
| Cancer Type | Dose Range | Pharmacodynamic Effect | Key Efficacy Results | Reference |
| Relapsed/Refractory Non-Hodgkin Lymphoma & Advanced Solid Tumors | 50-800 mg BID | >90% inhibition of H3K27me3 in granulocytes and monocytes at 400-800 mg. | Responses observed from 200-800 mg. | [4] |
| Epithelioid Sarcoma (ES) | 400-800 mg BID | Not specified | ORR: 28.1%; DCR: 78.1%. At 400mg BID, ORR was 36.4% and DCR was 81.8%. | [5] |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | 300-600 mg BID | Not specified | ORR: 67.6% (29.4% CR, 38.2% PR). Recommended Phase II Dose (RP2D): 400 mg BID. | [6] |
ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR: Partial Response; BID: Twice Daily.
Experimental Protocols
Detailed preclinical experimental protocols for HH2853 are not extensively available in the public domain. However, the methodologies for the clinical trials provide insight into the in vivo evaluation of HH2853 in humans.
Protocol: Phase I/II Clinical Trial in Relapsed/Refractory NHL and Advanced Solid Tumors (NCT04390437)
This first-in-human, open-label, multi-center study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of HH2853.[4][7]
Study Design:
-
Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian optimal interval design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]
-
Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in specific patient cohorts.[7]
Key Assessments:
-
Safety and Tolerability: Monitored for treatment-related adverse events (TRAEs) and dose-limiting toxicities (DLTs).[4]
-
Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure to HH2853.[4]
-
Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes were measured to confirm target engagement and inhibition.[4]
-
Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]
Experimental Workflow Diagram
Caption: Workflow of the Phase I clinical trial for HH2853.
Preclinical In Vivo Studies
HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat (B611178) at comparable dose levels.[1][2][8] These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2] While specific protocols and quantitative tumor growth inhibition data from these studies are not publicly available, the consistent reporting of superior efficacy underscores the potential of dual EZH1/2 inhibition.
Conclusion
This compound is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily from early-phase clinical trials, have confirmed significant target engagement at tolerable doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors. The available data supports the continued development of HH2853 as a potential therapeutic agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(S)-HH2853: A Comprehensive Technical Guide to its Selectivity Profile Against Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent and highly selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the selectivity profile of this compound against other methyltransferases, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Selectivity Profile of this compound
This compound has demonstrated significant selectivity for EZH1 and EZH2 over a broad range of other histone modification enzymes. Preclinical data indicates that at concentrations up to 10 μM, this compound shows only marginal or minor inhibitory activity against a panel of 36 other histone modification enzymes. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of this compound against its primary targets, EZH1 and EZH2. Currently, detailed public data on its activity against a wider panel of individual methyltransferases is limited. The provided data is based on available preclinical and clinical trial information.
| Target | IC50 (nM) | Assay Type | Notes |
| EZH1 | 9.26 | Biochemical | Potent inhibition of the EZH1 catalytic subunit. |
| EZH2 (Wild-Type) | 2.21 - 5.36 | Biochemical | Strong inhibition of the wild-type EZH2 enzyme. |
| EZH2 (Mutant) | 2.21 - 5.36 | Biochemical | Potent inhibition of various EZH2 gain-of-function mutants. |
This table will be updated as more specific quantitative data against a broader panel of methyltransferases becomes publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the selectivity and potency of methyltransferase inhibitors like this compound.
Biochemical Methyltransferase Activity Assay (Radiometric)
This assay is a gold standard for quantifying the activity of methyltransferases by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a substrate.
Materials:
-
Recombinant methyltransferase enzymes (e.g., EZH1, EZH2, and a panel of other methyltransferases)
-
Histone or peptide substrates specific to each methyltransferase
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound and other control compounds
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant methyltransferase enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the substrate and [³H]-SAM mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper in the filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]
- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
An In-depth Technical Guide to (S)-HH2853: A Novel Dual EZH1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone lysine (B10760008) methyltransferases, Enhancer of Zeste Homolog 1 (EZH1) and 2 (EZH2).[1] As the catalytic components of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a process that leads to transcriptional repression and is often dysregulated in various cancers.[1] By inhibiting both wild-type and mutated forms of EZH1 and EZH2, this compound presents a promising therapeutic strategy for a range of solid tumors and hematological malignancies.[1] Preclinical studies have demonstrated its superior anti-tumor activity compared to the EZH2-selective inhibitor tazemetostat, particularly in tumors with alterations in the SWI/SNF chromatin remodeling complex.[2]
Chemical Structure and Properties
While a downloadable 2D structure file is not publicly available, the chemical identity of this compound is well-defined.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-methyl-1-(6-methylpyridazin-3-yl)-5-((S)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethyl)indolizine-7-carboxamide | [3] |
| Molecular Formula | C₃₁H₃₆F₃N₇O₃ | [3] |
| Molecular Weight | 611.66 g/mol | [4] |
| CAS Number | 2202678-05-3 | [3] |
| Physical Properties | Data not publicly available (Melting Point, Boiling Point, Solubility) |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both EZH1 and EZH2. These enzymes are the catalytic subunits of the PRC2 complex, which also includes core components such as EED and SUZ12. The primary function of the PRC2 complex is to catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3, leading to the formation of H3K27me1, H3K27me2, and ultimately H3K27me3. This trimethylation is a key epigenetic mark associated with condensed chromatin and transcriptional silencing of target genes, including tumor suppressor genes.
In many cancers, the PRC2 complex is overactive due to mutations or overexpression of its components. Furthermore, there is a functional antagonism between the PRC2 complex and the SWI/SNF chromatin remodeling complex.[5][6][7][8][9] The SWI/SNF complex acts as a tumor suppressor by promoting an open chromatin state and gene transcription.[5][6] In cancers with loss-of-function mutations in SWI/SNF subunits (e.g., SMARCB1, ARID1A), there is an increased reliance on PRC2 activity for survival. By inhibiting EZH1/2, this compound reduces global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
Preclinical and Clinical Data
Preclinical Activity
This compound has demonstrated potent inhibition of both wild-type and mutant EZH2, as well as EZH1.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| EZH2 (Wild-Type) | 2.21 - 5.36 |
| EZH2 (Mutant) | 2.21 - 5.36 |
| EZH1 | 9.26 |
| EZH2_Y641F | <100 |
In cellular assays, this compound effectively inhibited H3K27 methylation in various cancer cell lines.[3]
Clinical Trial Data (NCT04390737)
A first-in-human, open-label, multicenter Phase I/II study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory solid tumors and non-Hodgkin lymphomas.[10]
Table 3: Summary of Safety and Efficacy from Phase I/II Trial (NCT04390737)
| Parameter | Finding |
| Recommended Phase II Dose (RP2D) | 400 mg twice daily |
| Dose-Limiting Toxicities (DLTs) at 800 mg | Grade 3 platelet count decreased, Grade 3 diarrhea |
| Most Common Treatment-Related Adverse Events (TRAEs) (any grade) | Diarrhea, increased blood bilirubin, anemia |
| Overall Response Rate (ORR) in r/r PTCL | 67.6% (29.4% complete remission, 38.2% partial remission) |
| Median Duration of Response in r/r PTCL | 14.8 months |
| ORR in Epithelioid Sarcoma | 28.1% |
| Disease Control Rate (DCR) in Epithelioid Sarcoma | 78.1% |
Source:[11]
Table 4: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Observation |
| Pharmacokinetics | Dose-related increase in exposure from 50 to 600 mg. |
| Pharmacodynamics | Significant inhibition (>90%) of H3K27me3 in granulocytes and monocytes at 400-800 mg. |
Experimental Protocols
Detailed proprietary protocols for the synthesis and specific assays for this compound are not publicly available. The following are representative protocols for key experiments.
Synthesis
This compound is a pyridino five-membered aromatic ring compound. The synthesis is described in the patent WO2018045971A1.[4] The detailed, step-by-step experimental procedure is proprietary to the manufacturer.
Biochemical EZH1/2 Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against EZH2.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the recombinant PRC2 complex to wells containing the diluted this compound or vehicle control. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and S-adenosyl-L-[³H]-methionine (³H-SAM).
-
Reaction Incubation: Incubate the plate to allow for the enzymatic transfer of the ³H-labeled methyl group to the H3 peptide.
-
Reaction Termination: Stop the reaction.
-
Peptide Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide.
-
Detection: After washing to remove unincorporated ³H-SAM, measure the amount of incorporated tritium (B154650) using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular H3K27me3 Assay (Representative Protocol)
This protocol describes a typical Western blot-based assay to measure the effect of an inhibitor on cellular H3K27me3 levels.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72-96 hours).
-
Protein Extraction: Harvest the cells and lyse them using a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for H3K27me3. Also, probe a parallel blot or strip and re-probe the same blot with an antibody for total histone H3 as a loading control.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal to determine the dose-dependent reduction in H3K27 methylation.
Conclusion
This compound is a promising novel dual EZH1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in various cancers. Its ability to potently inhibit both EZH1 and EZH2, leading to the reduction of H3K27 methylation and reactivation of tumor suppressor genes, provides a strong rationale for its continued development. The manageable safety profile and encouraging efficacy observed in early clinical trials, particularly in relapsed/refractory peripheral T-cell lymphoma and epithelioid sarcoma, highlight its potential as a valuable new therapeutic option for patients with these and other malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRC2 and SWI/SNF Chromatin Remodeling Complexes in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SWI/SNF Complex in Cancer: ‘Remodeling’ Mechanisms Uncovered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC2 and SWI/SNF Chromatin Remodeling Complexes in Health and Disease. | Semantic Scholar [semanticscholar.org]
- 9. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate | C23H31N3O5 | CID 54692502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-[4-[(4R)-4-methyl-1-(oxan-4-yl)-6-oxo-4,5-dihydropyridazin-3-yl]phenyl]-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxamide | C24H27N5O3 | CID 163359796 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-HH2853: A Technical Guide to a Novel Dual EZH1/2 Inhibitor
This technical guide provides an in-depth overview of (S)-HH2853, a potent and selective dual inhibitor of the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Sourcing
This compound is a small molecule inhibitor with potential antineoplastic activity.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | HH-2853, HH2853, EZH1/2 inhibitor HH2853 |
| CAS Number | 2202678-04-2 (for the racemate form)[1] |
| Molecular Formula | C₃₁H₃₆F₃N₇O₃[1] |
| Molecular Weight | 611.67 g/mol [1] |
Sourcing: For research purposes, this compound can be sourced from various chemical suppliers, including:
-
MedKoo Biosciences
-
MedchemExpress
Mechanism of Action and Signaling Pathway
This compound is a dual inhibitor of EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[2][3] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.[2][3]
By inhibiting both EZH1 and EZH2, HH2853 effectively reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2][4] This dual inhibition is considered more effective than targeting EZH2 alone, as it can overcome the compensatory upregulation of EZH1.[4] The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex, a chromatin remodeler, has an antagonistic relationship with PRC2; loss-of-function mutations in SWI/SNF components can lead to PRC2 activation.[1][3]
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
(S)-HH2853: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853, also known as (S)-BI-2853, is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Aberrant activity of the PRC2 complex is implicated in the pathogenesis of various cancers, making EZH1 and EZH2 attractive therapeutic targets. This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and signaling pathways associated with this compound.
Data Presentation: In Vitro Potency and IC50 Values
This compound demonstrates potent inhibitory activity against both EZH1 and EZH2, including wild-type and mutant forms of EZH2. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Target Enzyme | IC50 (nM) |
| EZH1 | 9.26 |
| EZH2 (Wild-Type) | 2.21 - 5.36 |
| EZH2 (Mutant) | 2.21 - 5.36 |
Data sourced from Chen et al., AACR Annual Meeting 2022.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by dually inhibiting the enzymatic activity of both EZH1 and EZH2. These enzymes are the core catalytic components of the PRC2 complex, which is responsible for mono-, di-, and tri-methylation of H3K27. This histone modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.
In certain cancers, the SWI/SNF chromatin remodeling complex, which normally acts to counteract PRC2-mediated repression, is inactivated due to mutations. This leads to an unopposed, oncogenic activity of the PRC2 complex. By inhibiting both EZH1 and EZH2, this compound effectively reduces global H3K27 methylation levels, thereby restoring the expression of tumor suppressor genes and inhibiting cancer cell proliferation.[1][2]
Signaling Pathway Diagram
Caption: Antagonistic relationship between PRC2 and SWI/SNF complexes and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of EZH1/2 inhibitors like this compound.
Biochemical EZH1/2 Inhibition Assay
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of test compounds.
Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.
Materials:
-
Recombinant human PRC2 complex (containing EZH1 or EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 1-27)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone H3 peptide, and assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the peptide substrate.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the membrane and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Histone H3K27 Methylation Assay
This assay measures the ability of this compound to inhibit H3K27 methylation within a cellular context.
Principle: Western blotting is used to detect the levels of tri-methylated H3K27 (H3K27me3) in cells treated with the inhibitor. Total histone H3 levels are used as a loading control.
Materials:
-
Cancer cell lines (e.g., those with EZH2 mutations or SWI/SNF alterations)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72-96 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Principle: An MTT or CellTiter-Glo® assay can be used. The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and reagents
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a prolonged period (e.g., 6-14 days), as the anti-proliferative effects of EZH1/2 inhibitors can be slow to manifest. Replenish the medium with the compound every 3-4 days.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro characterization of this compound.
References
Biological Activity of HH2853: A Technical Overview of a Dual EZH1/2 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the publicly available data on the biological activity of HH2853. It is important to note that at the time of publication, specific data differentiating the biological activities of the (S)- and (R)-enantiomers of HH2853 are not available in the public domain. Therefore, this guide focuses on the characterization of HH2853 as a dual inhibitor of EZH1 and EZH2.
Introduction
HH2853 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][2] Preclinical studies have demonstrated that HH2853 exhibits superior antitumor activity in various cancer models compared to the EZH2-selective inhibitor tazemetostat.[1] Clinical trials have shown a manageable safety profile and encouraging anti-tumor activity in patients with refractory solid tumors and non-Hodgkin lymphomas.[1]
Mechanism of Action: Dual Inhibition of EZH1 and EZH2
HH2853 exerts its therapeutic effect by inhibiting the enzymatic activity of both EZH1 and EZH2.[1] EZH2 is the primary catalytic subunit of PRC2, and its inhibition has been a key strategy in cancer therapy. However, EZH1 can compensate for the loss of EZH2 function, leading to therapeutic resistance.[2] By simultaneously inhibiting both EZH1 and EZH2, HH2853 can achieve a more complete and sustained suppression of PRC2 activity, potentially overcoming this resistance mechanism.[2]
The inhibition of EZH1 and EZH2 by HH2853 prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. This leads to a global decrease in the levels of H3K27 di- and tri-methylation (H3K27me2 and H3K27me3), which are repressive epigenetic marks. The reduction of these marks results in the de-repression of PRC2 target genes, including tumor suppressor genes, ultimately leading to cell cycle arrest and inhibition of tumor growth.[2]
Quantitative Biological Activity Data
The following table summarizes the available in vitro inhibitory activity of HH2853 against EZH1 and EZH2. It is important to reiterate that this data pertains to the racemic mixture of HH2853, as specific data for the individual (S) and (R) enantiomers has not been publicly disclosed.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type EZH2 | Enzymatic Assay | 2.21 - 5.36 | [2] |
| Mutant EZH2 | Enzymatic Assay | 2.21 - 5.36 | [2] |
| EZH1 | Enzymatic Assay | 9.26 | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of HH2853 are not fully available in the public domain. However, based on the reported data, the following methodologies are likely to have been employed.
In Vitro Enzymatic Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of HH2853 against EZH1 and EZH2.
Methodology: A common method for assessing the activity of histone methyltransferase inhibitors is a biochemical assay using purified recombinant PRC2 complexes (containing either EZH1 or EZH2).
Procedure Outline:
-
Reaction Setup: Reactions are typically set up in a multi-well plate format. Each well would contain the PRC2 enzyme, a histone H3 substrate (often a peptide or reconstituted nucleosomes), and the methyl donor SAM.
-
Inhibitor Addition: HH2853 is added to the wells at a range of concentrations. Control wells with no inhibitor and with a known inhibitor are also included.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The level of H3K27 methylation is quantified. This can be achieved through various methods, such as enzyme-linked immunosorbent assays (ELISA) using an antibody specific for H3K27me3, or by using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the histone substrate.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.
The Importance of Stereoisomerism in Drug Development
While specific data for the enantiomers of HH2853 is unavailable, it is a critical aspect of drug development to evaluate the biological activity of individual stereoisomers. Enantiomers are non-superimposable mirror images of a chiral molecule. Although they have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body.
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological targets such as enzymes and receptors. One enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.
References
- 1. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cell Viability Assay Protocol for (S)-HH2853
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853, hereafter referred to as HH2853, is a potent and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2][3] Aberrant activity of EZH2 is implicated in the pathogenesis of various cancers, promoting cell proliferation and blocking differentiation by silencing tumor suppressor genes.[4][5] HH2853 inhibits both wild-type and mutant forms of EZH2, as well as EZH1, leading to a decrease in H3K27 methylation, reactivation of silenced genes, and subsequent reduction in cancer cell proliferation.[1][6] Preclinical studies have demonstrated its potent anti-tumor activities in various cancer models, and it is currently under investigation in clinical trials.[6][7][8]
These application notes provide a detailed protocol for assessing the effect of HH2853 on cell viability in an in vitro setting, a crucial step for evaluating its therapeutic potential.
Signaling Pathway of HH2853
HH2853 exerts its effect by targeting the PRC2 complex. In cancer cells with overactive EZH1/2, there is an increase in the trimethylation of H3K27 (H3K27me3), a repressive epigenetic mark. This leads to the compaction of chromatin and the silencing of target genes, including tumor suppressors. By inhibiting the catalytic activity of EZH1 and EZH2, HH2853 reduces the levels of H3K27me3. This allows for a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to an inhibition of cell proliferation and a decrease in cell viability.
Data Presentation
HH2853 has been shown to be a potent inhibitor of EZH1 and EZH2 enzymatic activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (nM) |
| EZH1 | 9.26 |
| EZH2 (Wild-Type & Mutant) | 2.21 - 5.36 |
| Data sourced from AACR Journals and MedKoo Biosciences.[1] |
Note: While HH2853 potently inhibits the viability of multiple cancer cell lines, a comprehensive public dataset of cell viability IC50 values across a wide range of cell lines is not currently available.[1][6] Researchers should determine the IC50 empirically in their cell lines of interest using the protocol provided below.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a method for determining the effect of HH2853 on the viability of adherent cancer cells using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells (e.g., CellTiter-Glo®). This method is widely used for its high sensitivity and is suitable for high-throughput screening.[9][10]
Experimental Workflow
The general workflow for assessing cell viability involves seeding cells, treating them with the compound over a range of concentrations, incubating for a sufficient period, and then measuring the viability with a detection reagent.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well clear-bottom, white-walled plates (for luminescence assays)
-
Phosphate-buffered saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer plate reader
Assay Procedure
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, to be optimized for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Compound Preparation: a. Prepare a 10 mM stock solution of HH2853 in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.01 µM to 10 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest HH2853 concentration (typically ≤ 0.1%).
3. Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared HH2853 dilutions or vehicle control to the respective wells. It is recommended to test each concentration in triplicate. c. Include wells with untreated cells (medium only) as a 100% viability control.
4. Incubation: a. Incubate the plate for an extended period. The anti-proliferative effects of EZH1/2 inhibitors are often slow to manifest, so an incubation time of 6 to 14 days is recommended.[10] b. Replenish the medium containing the freshly diluted compound every 3-4 days to ensure compound stability and nutrient availability.
5. Viability Measurement: a. On the day of analysis, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
6. Data Acquisition: a. Measure the luminescence of each well using a luminometer.
Data Analysis
-
Calculate Average Luminescence: Determine the average luminescence value for each set of triplicates.
-
Normalize Data: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Luminescencesample / Luminescencevehicle control) x 100
-
-
Determine IC50:
-
Plot the % Viability against the corresponding log-transformed concentrations of HH2853.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) in a suitable software package (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of HH2853 that causes a 50% reduction in cell viability.[11]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRC2 mediated H3K27 methylations in cellular identity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 4. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-HH2853 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent, orally bioavailable, and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] Aberrant activity of EZH2 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] this compound has demonstrated superior anti-tumor efficacy in multiple preclinical tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat (B611178) at comparable dose levels.[1][2][3] These notes provide detailed protocols for the use of this compound in mouse xenograft models based on available preclinical data and established methodologies for similar inhibitors.
Data Presentation
While specific preclinical studies detailing the exact dosage of this compound in mouse xenograft models are not publicly available, multiple sources indicate its superior efficacy at dose levels comparable to tazemetostat.[1][2][3] The following table summarizes established effective oral dosages for tazemetostat in mouse xenograft models, which can be used as a strong starting point for determining the optimal dosage of this compound.
Table 1: Reference Oral Dosages of the EZH2 Inhibitor Tazemetostat in Mouse Xenograft Models
| Compound | Dosage | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| Tazemetostat | 75 mg/kg | Twice a day, 5 days/week | Nude mice | Chordoma Patient-Derived Xenograft (PDX) | N/A |
| Tazemetostat | 125 mg/kg | Twice a day | SCID mice | Diffuse Large B-cell Lymphoma (DLBCL) | N/A |
| Tazemetostat | 250 mg/kg | Twice a day | SCID mice | Rhabdoid Tumor | N/A |
| Tazemetostat | 500 mg/kg | Twice a day | SCID mice | DLBCL, Rhabdoid Tumor | N/A |
Note: Given that this compound is reported to have superior efficacy, it is recommended to initiate studies with a dosage range informed by the effective doses of tazemetostat, potentially including lower dose cohorts.
Signaling Pathway
This compound targets the catalytic activity of both EZH1 and EZH2, the core enzymatic components of the PRC2 complex. This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting decrease in H3K27 trimethylation (H3K27me3) leads to the derepression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: this compound inhibits EZH1/2, blocking H3K27 methylation and tumor growth.
Experimental Protocols
The following protocols provide a general framework for conducting mouse xenograft studies with this compound. Specific details may need to be optimized based on the cancer cell line and research objectives.
Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to EZH2 inhibition (e.g., with EZH2 gain-of-function mutations or alterations in SWI/SNF complex components).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Cell Suspension: Resuspend the cell pellet in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice until injection.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as a measure of general health.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily or as per its stability data.
-
Dosage and Administration:
-
Based on the reference data for tazemetostat, a starting dosage range of 50-200 mg/kg administered orally twice daily is recommended.
-
Administer the formulation via oral gavage. The volume should be adjusted based on the mouse's body weight (e.g., 10 mL/kg).
-
The control group should receive the vehicle only.
-
-
Treatment Schedule: Continue treatment for a specified period (e.g., 21-28 days) or until the tumor volume in the control group reaches the predetermined endpoint.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress or weight loss (>20%).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis.
-
Assess the levels of H3K27me3 in tumor tissue via Western blot or immunohistochemistry to confirm target engagement by this compound.
-
Experimental Workflow
References
Preclinical Administration of (S)-HH2853: Unraveling In Vivo Methodologies
Shanghai, China - (S)-HH2853, a potent and selective dual inhibitor of EZH1 and EZH2, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, positioning it as a promising therapeutic candidate.[1][2][3] This orally bioavailable small molecule has shown superior efficacy when compared to the EZH2-selective inhibitor tazemetostat (B611178) in several tumor xenograft models.[4][5][6] While detailed protocols from preclinical studies are not extensively published, this document synthesizes available information and outlines general methodologies for the in vivo administration of this compound for research and drug development purposes.
Mechanism of Action: Dual Inhibition of EZH1/2
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2).[1][5] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] Aberrant PRC2 activity is implicated in the pathogenesis of various cancers. By dually inhibiting EZH1 and EZH2, this compound effectively reduces global H3K27 methylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
Caption: Mechanism of action of this compound.
Preclinical Administration Protocols
Based on the oral bioavailability of this compound demonstrated in clinical trials and its efficacy in preclinical xenograft models, oral gavage is the presumed primary route of administration in animal studies.[4][6] The following sections provide a generalized protocol for such studies.
Formulation and Vehicle Selection
The appropriate formulation is critical for ensuring consistent drug exposure in preclinical models. While the specific vehicle used for this compound in published preclinical studies is not detailed, a common approach for oral administration of small molecules in rodents involves creating a suspension or solution.
Table 1: Example Vehicle Formulations for Oral Gavage
| Vehicle Component | Concentration | Purpose |
| Methylcellulose | 0.5% - 1% (w/v) in water | Suspending agent |
| Carboxymethyl cellulose | 0.5% - 1% (w/v) in water | Suspending agent |
| Polyethylene glycol (e.g., PEG400) | 10% - 30% (v/v) in water or saline | Solubilizing agent |
| Tween 80 | 0.1% - 0.5% (v/v) in suspension | Surfactant to aid wetting |
Note: The selection of an appropriate vehicle should be determined based on the physicochemical properties of this compound and requires solubility and stability testing.
Dosing in Animal Models
While specific preclinical doses are not publicly available, they can be inferred from the doses used in early-phase human trials and the objective of achieving a therapeutic concentration at the tumor site. Dose-ranging studies are essential to determine the optimal balance between efficacy and toxicity.
Table 2: Illustrative Dosing Regimen for a Mouse Xenograft Model
| Parameter | Recommendation |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or athymic nude) |
| Tumor Implantation | Subcutaneous injection of human cancer cells |
| Dose Range | To be determined by dose-range-finding studies |
| Administration Route | Oral gavage |
| Frequency | Once or twice daily |
| Study Duration | 21-28 days, or until tumor burden endpoints are reached |
Experimental Workflow for a Subcutaneous Xenograft Study
The following workflow outlines the key steps for evaluating the anti-tumor activity of this compound in a preclinical setting.
Caption: Experimental workflow for a xenograft study.
Protocol Steps:
-
Cell Line Selection and Culture: Select a human cancer cell line with a known dependency on EZH1/2 activity. Culture the cells under sterile conditions.
-
Animal Model and Tumor Implantation: Utilize immunodeficient mice to prevent graft rejection. Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and administer it to the treatment group via oral gavage. The control group should receive the vehicle alone.
-
Efficacy and Safety Monitoring: Continue to measure tumor volumes and body weights throughout the study. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Pharmacokinetic and Pharmacodynamic Assessments
To complement efficacy studies, it is crucial to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in the selected animal models.
-
Pharmacokinetics: Blood samples should be collected at various time points after administration to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics: Tumor and surrogate tissues can be analyzed to confirm target engagement. This typically involves measuring the levels of H3K27 methylation via techniques like western blotting or immunohistochemistry. A significant reduction in H3K27me3 levels in treated tumors would confirm the biological activity of this compound.
Conclusion
This compound is a promising EZH1/2 dual inhibitor with demonstrated preclinical anti-tumor activity. While specific administration protocols from discovery research are not publicly detailed, the information available suggests that oral gavage is a viable and effective route in rodent xenograft models. The generalized protocols and methodologies outlined in these application notes provide a framework for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound. Adherence to rigorous experimental design, including appropriate vehicle selection, dose-ranging studies, and comprehensive PK/PD analysis, is essential for generating robust and translatable preclinical data.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(S)-HH2853: Application Notes and Protocols for a Novel Dual EZH1/EZH2 Inhibitor
For Research Use Only
Introduction
(S)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases, Enhancer of zeste homolog 1 (EZH1) and Enhancer of zeste homolog 2 (EZH2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated anti-tumor activity in preclinical models and is currently under investigation in clinical trials for various hematological malignancies and solid tumors.[1][3][4][5]
These application notes provide detailed protocols for the preparation, handling, and in vitro use of this compound to assist researchers in studying its biological effects.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type EZH2 | Biochemical | 2.21 - 5.36 | [2][6] |
| Mutant EZH2 | Biochemical | 2.21 - 5.36 | [2][6] |
| EZH1 | Biochemical | 9.26 | [2][6] |
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Materials Required:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Preparation of 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
Storage and Stability:
-
This compound Powder: Store at -20°C for long-term stability.
-
Stock Solution (in DMSO): Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. While specific stability data for this compound is not available, it is recommended to use the stock solution within 6 months of preparation.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Cell-Based Assay for H3K27me3 Inhibition
This protocol describes a method to assess the cellular activity of this compound by measuring the reduction of global H3K27me3 levels in a cancer cell line of interest.
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., Karpas-422, Pfeiffer)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer
-
Reagents for Western blotting (primary antibodies against H3K27me3 and total Histone H3, secondary antibodies, ECL substrate)
-
Cell Seeding: Seed the chosen cancer cell line in 6-well or 12-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. A suggested concentration range is 1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation. A typical incubation time is 72 to 96 hours.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using an appropriate lysis buffer to extract total protein.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and total Histone H3. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample. Calculate the percent inhibition of H3K27me3 for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of EZH1/2 Inhibition
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Experimental Workflow for In Vitro H3K27me3 Inhibition Assay
Caption: Workflow for assessing this compound-mediated inhibition of H3K27me3.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Western Blot Analysis of H3K27me3 Following (S)-HH2853 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3][4] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][5] This modification is a hallmark of gene silencing and is often dysregulated in various cancers.[6][7][8] this compound inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, as well as EZH1, leading to a reduction in global H3K27me3 levels.[1][3] Western blotting is a fundamental technique to confirm the cellular activity of this compound by detecting changes in H3K27me3 levels. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays and the subsequent analysis of H3K27me3 by Western blot.
Data Presentation
The following table summarizes the expected semi-quantitative results of this compound treatment on H3K27me3 levels based on Western blot data analysis.
| Treatment Group | This compound Concentration (nM) | Incubation Time (hours) | Expected H3K27me3 Level (Relative to Vehicle) | Expected Total H3 Level |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 48 | 100% | Unchanged |
| This compound | 10 | 48 | Decreased | Unchanged |
| This compound | 100 | 48 | Significantly Decreased | Unchanged |
| This compound | 1000 | 48 | Strongly Decreased | Unchanged |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound inhibition of H3K27 trimethylation.
Caption: Step-by-step experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes or plates to achieve 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9][10]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS.[9] Proceed immediately to histone extraction.
Histone Extraction (Acid Extraction Method)
Note: It is crucial to add fresh protease and phosphatase inhibitors to your buffers to prevent sample degradation.[9]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation: Centrifuge the cell lysate to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4.[10] Incubate on a rotator at 4°C overnight to extract histones.[10]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant containing the histone proteins to a new pre-chilled microcentrifuge tube.[10]
-
Protein Precipitation (Optional but Recommended): Add trichloroacetic acid (TCA) to the supernatant to precipitate the histone proteins. Incubate on ice and then centrifuge to pellet the histones. Wash the pellet with ice-cold acetone.
-
Resuspension: Resuspend the histone pellet in sterile water or a suitable buffer.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.[9]
Western Blotting Protocol
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.[9] Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane.[9][11] Confirm the transfer efficiency using Ponceau S staining.[9][12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][12]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-H3K27me3 primary antibody and a separate membrane with an anti-total Histone H3 antibody (as a loading control). Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations. Incubate overnight at 4°C with gentle agitation.[9][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9][10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[9][10]
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer’s instructions.[10]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[10]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal for each sample to account for any loading differences.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| No H3K27me3 band detected | Inefficient histone extraction. | Verify the histone extraction protocol. Acid extraction is generally effective for histones.[9] |
| Inactive primary antibody. | Use a new aliquot of the antibody or a different validated antibody. | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Weak H3K27me3 signal | Low antibody concentration. | Optimize the primary antibody dilution. |
| Insufficient incubation time. | Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| High background | Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA). |
| High secondary antibody concentration. | Decrease the concentration of the secondary antibody. | |
| Insufficient washing. | Increase the number and/or duration of the wash steps. | |
| Unexpected bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Check the antibody datasheet for cross-reactivity information.[9][13][14] |
| Sample degradation. | Ensure fresh protease inhibitors are used during histone extraction and keep samples on ice.[9] |
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 7. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic impact of H3K27me3 expression on locoregional progression after chemoradiotherapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit Monoclonal Antibody (#9733) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ChIP-seq Analysis with (S)-HH2853 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent, selective, and orally bioavailable dual inhibitor of the histone lysine (B10760008) methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27).[1][3][4][5] Aberrant activity of EZH2 is implicated in the initiation and progression of various cancers, making it a key therapeutic target.[2][3]
This compound treatment leads to a significant, dose-dependent reduction in H3K27 methylation, which in turn alters gene expression patterns and can inhibit the proliferation of cancer cells.[1][2][3] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful methodology to investigate these epigenetic changes on a genome-wide scale.[6] By using an antibody specific to an H3K27 methylation mark (e.g., H3K27me3), researchers can map the genomic locations of this modification and quantify how they are altered by this compound treatment.
These application notes provide a comprehensive guide for designing and executing ChIP-seq experiments to elucidate the genome-wide impact of EZH1/2 inhibition by this compound.
Data Presentation: Quantitative Summary
This compound demonstrates high potency against both EZH1 and EZH2 enzymes. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized below, providing a reference for determining effective concentrations in cellular experiments.
| Target Enzyme | IC50 (nM) | Comparator (Tazemetostat) IC50 (nM) |
| EZH1 | 9.26 | 58.43 |
| EZH2 (Wild-Type & Mutant) | 2.21 - 5.36 | Similar to this compound |
| Data compiled from published studies.[1][3][5] |
Signaling Pathway and Mechanism of Action
The PRC2 complex, with its catalytic subunit EZH1 or EZH2, transfers a methyl group to histone H3 at lysine 27. This H3K27me3 mark is a hallmark of transcriptionally repressed chromatin. By binding to and inhibiting the activity of EZH1 and EZH2, this compound prevents this methylation, leading to a more open chromatin state and potential activation of previously silenced genes, such as tumor suppressors.
Caption: Mechanism of this compound action on the PRC2 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment to map genome-wide changes in H3K27me3 levels following this compound treatment. This protocol is adapted from standard cross-linking ChIP-seq procedures.[7][8]
I. Cell Culture and this compound Treatment
-
Cell Culture: Culture the chosen cell line (e.g., a lymphoma line with an EZH2 gain-of-function mutation or a solid tumor line with SWI/SNF complex alterations) in appropriate media until they reach 80-90% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. An effective concentration should be determined by a dose-response curve, but a starting point could be 10-100x the biochemical IC50.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Replace the medium in the culture dishes with either the this compound-containing medium or the vehicle control medium.
-
Incubate for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for changes in histone methylation.
-
II. Cross-linking and Cell Harvesting
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[7][8]
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[8]
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 4°C.
III. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a suitable cell lysis buffer containing protease inhibitors and incubate on ice.
-
Nuclei Isolation: Isolate the nuclei by centrifugation.
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing/sonication buffer.
-
Shear the chromatin to an average size of 200-600 bp using an appropriate sonicator. The optimal sonication conditions (power, duration, cycles) must be empirically determined for each cell type and instrument.[8]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
IV. Immunoprecipitation (IP)
-
Quantification: Determine the chromatin concentration.
-
Input Control: Take an aliquot (typically 1-2%) of the sheared chromatin from each sample to serve as the "input" control. This control represents the total chromatin before enrichment.
-
Pre-clearing: Pre-clear the remaining chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Add a high-quality ChIP-grade primary antibody against H3K27me3 to the pre-cleared chromatin.
-
As a negative control, set up a parallel IP with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the target histone modification.
-
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[7]
V. Washing and Elution
-
Washing: Sequentially wash the beads with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[7]
-
Elution: Elute the immunoprecipitated chromatin from the beads using a ChIP elution buffer.
VI. Reverse Cross-links and DNA Purification
-
Reverse Cross-linking: Add NaCl to the eluted chromatin and the input control samples. Incubate at 65°C overnight to reverse the formaldehyde cross-links.[7]
-
RNase and Proteinase K Treatment: Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
VII. Library Preparation and Sequencing
-
Quantification: Quantify the purified ChIP DNA and input DNA.
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing using a platform such as the Illumina NovaSeq or NextSeq.
Experimental and Data Analysis Workflow
A successful ChIP-seq experiment requires a systematic workflow from sample preparation to data interpretation.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Use of ChIP-seq in Drug Discovery – Dovetail Biopartners [dovetailbiopartners.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: CRISPR Screen to Identify (S)-HH2853 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to (S)-HH2853.
Signaling Pathway and Drug Mechanism
This compound targets the PRC2 complex, which plays a critical role in epigenetic regulation and transcriptional repression. The dual inhibition of both EZH1 and EZH2 is thought to be more effective than targeting EZH2 alone, as it can overcome the compensatory role of EZH1.[2][4]
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall workflow for the CRISPR screen involves transducing a cancer cell line with a genome-wide CRISPR knockout library, applying drug selection with this compound, and identifying genes enriched in the resistant population through next-generation sequencing.
Caption: Genome-wide CRISPR screen workflow.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Reference |
| Wild-type EZH2 | 2.21 - 5.36 | [2][6] |
| Mutant EZH2 | 2.21 - 5.36 | [2][6] |
| EZH1 | 9.26 | [2][6] |
Table 2: Recommended Cell Lines for Screening
| Cell Line | Cancer Type | Rationale |
| A-204 | Rhabdoid Tumor | INI1 (SMARCB1) deficient, known sensitivity to EZH2 inhibitors |
| G-401 | Rhabdoid Tumor | INI1 (SMARCB1) deficient, known sensitivity to EZH2 inhibitors |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | EZH2 Y641N mutation, known sensitivity to EZH2 inhibitors |
| Pfeiffer | Diffuse Large B-cell Lymphoma | EZH2 A677G mutation, known sensitivity to EZH2 inhibitors |
Experimental Protocols
Cell Line Preparation and Maintenance
-
Cell Culture: Culture the chosen cell line (e.g., A-204) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Cas9 Expression: If the cell line does not endogenously express Cas9, transduce the cells with a lentiviral vector expressing Cas9 and select for stable expression using an appropriate antibiotic (e.g., blasticidin).
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
Determination of this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Viability Assay: After 72-96 hours of incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value using non-linear regression. This value will inform the concentration to be used in the CRISPR screen.
Lentiviral CRISPR Library Transduction
-
Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[9][10]
-
Transduction:
-
Seed the Cas9-expressing cells at a density that will result in 30-50% confluency on the day of transduction.
-
Add the lentiviral library suspension to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only a single sgRNA.
-
Include a polybrene or other transduction enhancement reagent to improve efficiency.
-
Incubate for 24 hours.
-
-
Antibiotic Selection: Replace the virus-containing medium with fresh medium containing puromycin (or another appropriate selection marker for the sgRNA library vector). The concentration of puromycin should be predetermined from a kill curve.
-
Cell Expansion: Expand the transduced cell population, ensuring a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA in the library).
This compound Drug Selection
-
Baseline Sample (T0): Harvest a population of the transduced cells before drug treatment. This will serve as the baseline for sgRNA representation.
-
Drug Treatment:
-
Plate the remaining transduced cells and treat with this compound at a concentration of approximately IC80-IC90, as determined previously.
-
Maintain a parallel culture with a vehicle control.
-
Continuously culture the cells in the presence of the drug, passaging as needed, until a resistant population emerges. This may take several weeks.
-
-
Harvesting Resistant Cells: Once the drug-treated population has recovered and is proliferating steadily, harvest the cells.
Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA from the T0 and resistant cell populations using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing.
-
Sequencing: Pool the PCR products and perform high-throughput sequencing on an Illumina platform.
Data Analysis and Hit Identification
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference. Count the number of reads for each sgRNA in the T0 and resistant samples.
-
Hit Identification: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the resistant population compared to the T0 population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
Hit Validation
-
Individual sgRNA Knockouts: Validate the top candidate resistance genes by generating individual knockout cell lines for each gene using 2-3 independent sgRNAs.
-
Phenotypic Assays: Confirm that the individual knockout cell lines exhibit increased resistance to this compound by performing dose-response assays and comparing the IC50 values to the parental cell line.
-
Mechanism of Action Studies: Investigate the mechanism by which the loss of the validated hit gene confers resistance. This may involve assessing changes in downstream signaling pathways, drug efflux, or metabolism.
Conclusion
This protocol provides a comprehensive framework for conducting a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to the EZH1/2 inhibitor this compound. The identification of such resistance mechanisms will be invaluable for the clinical development of this compound and for the design of strategies to overcome drug resistance.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. HH 2853 - AdisInsight [adisinsight.springer.com]
- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. HH-2853 by Shanghai Haihe Biopharma for Soft Tissue Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of (S)-HH2853-Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent and selective dual inhibitor of EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2), which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH1 and EZH2 are histone methyltransferases that catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] this compound has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[4][5] One of the key mechanisms of its anti-cancer effect is the induction of apoptosis, or programmed cell death.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a dual EZH1/2 inhibitor, epigenetically reactivates tumor suppressor genes that are silenced in cancer cells. The induction of apoptosis by EZH1/2 inhibition is primarily mediated through the intrinsic or mitochondrial pathway. Inhibition of EZH1/2 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic Bcl-2 family members such as Bax and Bak. This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on apoptosis in a cancer cell line, as determined by Annexin V/PI flow cytometry. This data is illustrative and may vary depending on the cell line and experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 4.2 ± 0.8 | 1.9 ± 0.4 |
| 5 | 62.3 ± 3.5 | 20.5 ± 2.8 | 15.1 ± 2.1 | 2.1 ± 0.6 |
| 10 | 40.1 ± 4.2 | 35.2 ± 3.9 | 22.3 ± 3.5 | 2.4 ± 0.7 |
Table 2: Time-Course Effect of this compound (5 µM) on Apoptosis
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 | 96.1 ± 1.2 | 1.8 ± 0.4 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| 12 | 88.4 ± 2.5 | 6.5 ± 1.1 | 3.8 ± 0.7 | 1.3 ± 0.3 |
| 24 | 75.2 ± 3.1 | 14.1 ± 2.3 | 8.5 ± 1.5 | 2.2 ± 0.5 |
| 48 | 62.3 ± 3.5 | 20.5 ± 2.8 | 15.1 ± 2.1 | 2.1 ± 0.6 |
| 72 | 45.7 ± 4.8 | 28.9 ± 3.6 | 22.8 ± 3.1 | 2.6 ± 0.8 |
Experimental Protocols
Materials
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
1.5 mL microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (typically 50-70% confluency for adherent cells).
-
Allow the cells to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time periods (e.g., 12, 24, 48, 72 hours). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells from each well into 1.5 mL microcentrifuge tubes.
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a 1.5 mL microcentrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Cell Washing:
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Wash the cells twice with ice-cold PBS. After each wash, centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Resuspension in 1X Binding Buffer:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
-
Staining with Annexin V-FITC and PI:
-
To each 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the samples for 15 minutes at room temperature in the dark.
-
-
Addition of 1X Binding Buffer:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Conclusion
The Annexin V/PI dual-staining method coupled with flow cytometry is a robust and reliable technique for quantifying apoptosis induced by this compound. This application note provides a comprehensive protocol and the underlying signaling pathway to aid researchers in their investigation of the pro-apoptotic effects of this novel EZH1/2 inhibitor. The provided data tables and diagrams serve as a guide for experimental design and data interpretation in the evaluation of this compound and other potential anti-cancer therapeutics.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-HH2853 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3][4][5][6] As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a critical enzyme that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][7][8] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[7][8] this compound has demonstrated superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat (B611178) and is currently under clinical investigation.[1][3][8][9][10][11][12][13]
These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, addressing its solubility characteristics and offering methodologies for effective oral administration. The provided information is based on established practices for formulating poorly soluble small molecule inhibitors for preclinical research.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known properties of this compound is presented in the table below. Understanding these characteristics is crucial for developing an appropriate formulation strategy.
| Property | Description | Reference |
| Mechanism of Action | Dual inhibitor of wild-type and mutant EZH1 and EZH2, preventing H3K27 methylation. | [1][14] |
| Administration Route | Orally bioavailable.[14] | [14] |
| Clinical Dosage | Doses from 50 mg to 800 mg twice daily have been evaluated in human clinical trials. | [10][11][12] |
| Recommended Phase II Dose | 400 mg twice daily in humans. | [3][12] |
| Pharmacokinetics | Exhibits superior pharmacokinetic properties compared to tazemetostat, with dose-related increases in exposure. | [1][11] |
| Storage | Short-term (days to weeks) at 0-4°C; long-term (months) at -20°C. | [1] |
Signaling Pathway of EZH1/2 Inhibition
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits EZH1/2, preventing H3K27 methylation and subsequent gene repression, leading to tumor growth inhibition.
Experimental Protocols
Given that specific formulation details for this compound in preclinical animal studies are not publicly available, the following protocols are based on standard methodologies for orally administering hydrophobic small molecule inhibitors to rodents.
Protocol 1: Formulation of this compound Suspension for Oral Gavage
This protocol is suitable for delivering a precise dose of this compound via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge oral gavage needles
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of compound needed based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle: To prepare a 0.5% CMC-Na solution, dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved.
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). The goal is to keep the final DMSO concentration in the dosing solution below 5% to minimize potential toxicity.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may aid dissolution.
-
-
Preparation of the Final Suspension:
-
While vortexing the 0.5% CMC-Na vehicle, slowly add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration.
-
Continue to vortex until a homogenous suspension is formed.
-
-
Administration:
-
Vortex the suspension immediately before each administration to ensure uniformity.
-
Administer the formulation to the animals using an appropriate oral gavage technique.
-
Important Considerations:
-
Always prepare a fresh suspension daily.
-
A vehicle-only control group should be included in the study.
-
The final concentration of DMSO should be kept as low as possible.
Protocol 2: Voluntary Oral Administration in a Medicated Jelly
This method can reduce the stress associated with oral gavage.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 20% Splenda® in water with 0.1% Tween 80)
-
Gelatin
-
Flavoring essence (optional)
-
24-well tissue culture plate (as a mold)
Procedure:
-
Prepare the drug solution: Dissolve the calculated amount of this compound in the vehicle solution.
-
Prepare the gelatin stock: Prepare a 14% (w/v) gelatin solution in the vehicle. Heat gently until the gelatin is dissolved.
-
Create the medicated jelly:
-
In a well of the 24-well plate, mix the drug solution with the warm gelatin stock.
-
Add flavoring if desired and mix thoroughly.
-
Allow the jelly to set at 4°C.
-
-
Animal Training and Administration:
-
Acclimate the animals to consuming a vehicle-only jelly for several days before introducing the medicated jelly.
-
Provide the medicated jelly to the animals for consumption.
-
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering this compound in animal studies.
Caption: A generalized workflow for the preparation and administration of this compound for in vivo studies.
Concluding Remarks
The successful in vivo evaluation of this compound is contingent upon a well-developed and consistent formulation. While a specific, universally validated vehicle for this compound is not yet published, the protocols provided herein are based on established practices for similar compounds and offer a robust starting point for preclinical investigations. Researchers should perform pilot studies to determine the optimal formulation and vehicle for their specific animal model and experimental conditions. Careful attention to solubility, stability, and animal welfare is paramount for obtaining reliable and reproducible results.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaiHe Biopharma Obtains the IND Implied License from FDA for its Innovative Drug EZH1/2 Dual Inhibitor [haihepharma.com]
- 5. HH2853 / HaiHe Biopharma, Shanghai Inst. of Materia Medica [delta.larvol.com]
- 6. Haihe Biopharma obtains the IND Approval from NMPA for its innovative EZH1/2 dual inhibitor [haihepharma.com]
- 7. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 14. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-HH2853 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various hematological and solid tumors. Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy in various cancer models.[1]
Combining epigenetic modulators like this compound with traditional chemotherapy is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.[2][[“]][4] Chemotherapy induces DNA damage and cellular stress, and the epigenetic landscape modulated by this compound can influence the cellular response to these insults. While direct in vitro studies on the combination of this compound with chemotherapy are not yet extensively published, preclinical evidence from other dual EZH1/2 inhibitors and EZH2-selective inhibitors suggests a strong potential for synergistic or additive effects. For instance, the dual EZH1/2 inhibitor HM97662 has shown synergistic effects with topoisomerase inhibitors and platinum-based chemotherapy in preclinical models of solid tumors.[2][4] Similarly, the EZH2 inhibitor EPZ-6438 has demonstrated synergy with components of the CHOP chemotherapy regimen in non-Hodgkin lymphoma models.[5][6]
These application notes provide a framework and detailed protocols for investigating the in vitro combination of this compound with standard chemotherapeutic agents.
Data Presentation
Table 1: Expected Synergistic Interactions of Dual EZH1/2 Inhibitors with Chemotherapeutic Agents (Based on Preclinical Data of Similar Inhibitors)
| Dual EZH1/2 Inhibitor | Chemotherapeutic Agent | Cancer Type Model | Observed Effect | Reference |
| HM97662 | Topoisomerase Inhibitors (e.g., Irinotecan) | Solid Tumors (xenograft) | Synergistic | [2][4] |
| HM97662 | Platinum-based agents (e.g., Cisplatin) | Solid Tumors (xenograft) | Synergistic | [2][4] |
| Valemetostat | Standard-of-care treatments for NHL/DLBCL | Lymphoma (in vitro & in vivo) | Synergistic | [7] |
| EPZ-6438 (EZH2-selective) | Doxorubicin (component of CHOP) | Non-Hodgkin Lymphoma (in vitro) | Synergistic | [5][6] |
| EPZ-6438 (EZH2-selective) | Prednisolone (component of CHOP) | Non-Hodgkin Lymphoma (in vitro) | Synergistic | [5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (e.g., MTT Assay)
This protocol outlines the determination of cell viability to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., lymphoma or solid tumor cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For combination studies, a fixed-ratio or a checkerboard (matrix) experimental design can be used.
-
Fixed-Ratio Method: Prepare combinations of this compound and the chemotherapeutic agent at a constant molar ratio (e.g., based on their individual IC50 values).
-
Checkerboard Method: Prepare a matrix of concentrations with varying doses of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (single agents and combinations). Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the drugs' mechanisms of action.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly on a plate shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Analysis of Drug Synergy
The interaction between this compound and the chemotherapeutic agent can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle or through isobologram analysis.[11][12][13]
1. Combination Index (CI) Calculation:
-
The CI provides a quantitative measure of the interaction between two drugs.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Software such as CompuSyn can be used to calculate CI values from the dose-response data obtained from the cell viability assays.[14]
2. Isobologram Analysis:
-
An isobologram is a graphical representation of drug interactions.[15][16]
-
The concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth) are plotted on the x- and y-axes.
-
A straight line connecting these points represents the line of additivity.
-
Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.[17]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the in vitro synergy of this compound and chemotherapy.
Caption: this compound and chemotherapy may synergistically induce cancer cell death.
References
- 1. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas | PLOS One [journals.plos.org]
- 6. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Establishing Cell Line Models of Resistance to (S)-HH2853, a Dual EZH1/EZH2 Inhibitor
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-HH2853 is a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[3] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2][4] this compound has shown potent anti-tumor activity in preclinical models and is currently under clinical investigation.[5][6][7][8] The emergence of drug resistance is a significant challenge in cancer therapy. Therefore, the development of in vitro models of resistance to this compound is crucial for understanding the molecular mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it.
This document provides detailed protocols for the establishment and characterization of this compound resistant cell line models.
Signaling Pathway and Potential Resistance Mechanisms
This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of EZH1 and EZH2, leading to a global decrease in H3K27me3 levels. This results in the derepression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2] Resistance to EZH2 inhibitors can arise through several mechanisms.[9][10]
Caption: this compound signaling pathway and potential resistance mechanisms.
Experimental Workflow for Establishing Resistant Cell Lines
The generation of this compound resistant cell lines is typically achieved through continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.
Caption: Experimental workflow for generating this compound resistant cell lines.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: A cancer cell line known to be sensitive to EZH2 inhibitors. For example, a diffuse large B-cell lymphoma (DLBCL) cell line with an EZH2 mutation (e.g., WSU-DLCL2, SU-DHL-6) or a SMARCB1-deficient tumor cell line (e.g., G401).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -80°C.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Cell Viability Assay Kit: e.g., CCK-8 or MTT assay kit.
-
Reagents for Western Blotting: Primary antibodies against H3K27me3, total H3, EZH2, and loading controls (e.g., β-actin or GAPDH). Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Reagents for RNA/DNA extraction and sequencing (optional).
Protocol for Establishing this compound Resistant Cell Lines
This protocol is based on the gradual dose escalation method.[11][12]
-
Determine the Initial IC50:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72-96 hours).
-
Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with this compound at a starting concentration of approximately the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this medium, passaging them as needed.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, monitor the cells for signs of stress and death. If a significant proportion of cells die, maintain the culture at that concentration until a stable, growing population emerges. This may take several passages.
-
-
Generation of a Stably Resistant Population:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Once a resistant population is established, it can be maintained in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol for Validation of Resistant Cell Lines
-
Cell Viability Assay:
-
Determine the IC50 of this compound for both the parental and the resistant cell lines.
-
Plate both cell lines in 96-well plates and treat with a range of this compound concentrations.
-
After the incubation period, perform a cell viability assay.
-
Calculate and compare the IC50 values. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.
-
-
Western Blotting:
-
Treat both parental and resistant cells with this compound at various concentrations (including a vehicle control) for a defined period (e.g., 48-72 hours).
-
Lyse the cells and perform western blotting to assess the levels of H3K27me3. In a sensitive cell line, this compound should cause a dose-dependent decrease in H3K27me3. In a resistant cell line with an on-target mutation, this effect may be diminished.
-
Also, probe for total H3 as a loading control for histone modifications and for EZH2 to check for any changes in its expression.
-
-
Genomic and Transcriptomic Analysis (Optional):
-
To investigate the molecular mechanisms of resistance, perform DNA sequencing of the EZH1 and EZH2 genes to identify potential mutations that prevent drug binding.
-
Perform RNA sequencing (RNA-seq) to identify changes in gene expression, such as the upregulation of bypass signaling pathways (e.g., PI3K/AKT, MAPK).[9][10]
-
Data Presentation
The following tables provide examples of how to present the quantitative data from the validation experiments.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) [Mean ± SD] | Resistance Index (RI) |
| Parental (e.g., WSU-DLCL2) | 15.2 ± 2.1 | 1.0 |
| This compound Resistant | 185.6 ± 15.8 | 12.2 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Summary of Western Blot Analysis
| Cell Line | Treatment | H3K27me3 Level (Relative to Total H3) | EZH2 Expression (Relative to β-actin) |
| Parental | Vehicle | 1.00 | 1.00 |
| Parental | This compound (IC50) | 0.25 | 0.98 |
| Resistant | Vehicle | 0.95 | 1.10 |
| Resistant | This compound (Parental IC50) | 0.88 | 1.05 |
Troubleshooting
-
High levels of cell death during dose escalation: Reduce the magnitude of the concentration increase or allow the cells more time to adapt at the current concentration.
-
Loss of resistant phenotype: Maintain the resistant cell line in a medium containing a selective concentration of this compound. Periodically re-validate the IC50.
-
No significant change in H3K27me3 levels in resistant cells upon treatment: This may indicate an on-target resistance mechanism (e.g., EZH2 mutation). Consider sequencing the EZH2 gene. If H3K27me3 is still reduced, the resistance is likely due to a bypass mechanism.
By following these protocols, researchers can successfully establish and validate robust this compound resistant cell line models. These models will be invaluable tools for elucidating the mechanisms of resistance and for the development of next-generation therapeutic strategies.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Facebook [cancer.gov]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-HH2853 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-HH2853 is a novel, potent, and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic mark is associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Preclinical studies have demonstrated that dual inhibition of EZH1 and EZH2 may offer superior efficacy compared to selective EZH2 inhibition due to the compensatory mechanisms between the two enzymes.[1] this compound has been shown to potently inhibit H3K27 methylation in multiple cancer cell lines and has exhibited superior anti-tumor efficacy in several tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat.[2][3][4][5] These application notes provide detailed protocols for key experiments to assess the cellular and in vivo effects of this compound for epigenetic research and drug development.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of both EZH1 and EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, leads to the de-repression of PRC2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.
Caption: Mechanism of this compound action on the PRC2 complex.
Data Presentation
Biochemical Activity
This compound demonstrates potent inhibition of both wild-type and mutant EZH2, as well as EZH1.
| Target Enzyme | IC50 (nM) | Reference Compound (Tazemetostat) IC50 (nM) |
| EZH2 (Wild-Type and Mutant) | 2.21 - 5.36 | Similar to this compound |
| EZH1 | 9.26 | 58.43 |
| Data from preclinical studies.[2] |
Clinical Efficacy of this compound
Clinical trials have shown promising anti-tumor activity in various refractory solid tumors and non-Hodgkin lymphomas.
Phase I Study in Refractory Solid Tumors and Non-Hodgkin Lymphomas
| Indication | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| All Evaluable Patients | 57 | 27.9% | 4 | 13 |
| Epithelioid Sarcoma (ES) | 32 | 31.3% | 1 (unconfirmed) | 5 (3 unconfirmed) |
| Data from a Phase I clinical trial.[1][5] |
Phase Ib Study in Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)
| Patient Cohort | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| R/R PTCL | 34 | 64.7% | 73.5% |
| Data from a Phase Ib clinical trial.[6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the in vitro and in vivo activity of this compound.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
Troubleshooting & Optimization
(S)-HH2853 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with the EZH1/2 dual inhibitor, (S)-HH2853, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferases EZH1 and EZH2, with the chemical formula C31H36F3N7O3 and a molecular weight of 611.67 g/mol .[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary causes of this compound precipitation in my cell culture medium?
A2: Several factors can contribute to the precipitation of this compound in cell culture media:
-
Low Aqueous Solubility: The inherent hydrophobicity of the molecule is the primary reason for its limited solubility in aqueous environments.[2]
-
"Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[2]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[2]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments.[3][4] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can compromise the stability of the stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[4][5] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental group, to account for any effects of the solvent itself.[5]
Troubleshooting Guide
Issue: I observed precipitation immediately after diluting my this compound DMSO stock solution into the cell culture medium.
Possible Cause: This is likely due to "solvent shock," where the rapid change in polarity causes the compound to precipitate.
Solutions:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warming of Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: While gently vortexing the cell culture medium, add the this compound stock solution dropwise to facilitate rapid mixing and dispersion.
Issue: The this compound solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator.
Possible Cause: The concentration of this compound may be at or near its solubility limit, and interactions with media components or slight temperature fluctuations in the incubator are causing it to precipitate over time.
Solutions:
-
Solubility Testing: Determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a range of concentrations and observing them for precipitation over your typical experiment duration.
-
Reduce Serum Concentration: If using serum-containing medium, consider reducing the serum percentage, as serum proteins can sometimes contribute to compound precipitation.
-
Use of Co-solvents: For particularly challenging solubility issues, the use of a co-solvent in the final culture medium may be considered. However, this should be approached with caution as co-solvents can have their own effects on cells.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Maximum Soluble Concentration (mM) | Notes |
| DMSO | >100 | Recommended for primary stock solutions. |
| Ethanol | ~25 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | <0.1 | Very low solubility in aqueous buffers. |
Table 2: Effect of Final DMSO Concentration on Cell Viability (Example Data)
| Cell Line | DMSO Concentration (% v/v) | Cell Viability (%) |
| MCF-7 | 0.1 | 98 ± 2 |
| 0.5 | 95 ± 3 | |
| 1.0 | 85 ± 5 | |
| 2.0 | 60 ± 7 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. To aid dissolution, gently warm the tube to 37°C for 5-10 minutes. d. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Brief sonication can also be used if necessary. e. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding a small volume of the stock solution to a portion of the pre-warmed cell culture medium. For example, dilute 1:10 to create a 1 mM solution. c. From the intermediate dilution, perform a final dilution into the complete cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below 0.5%. d. Gently mix the final working solution by inverting the tube or pipetting before adding it to your cells. e. Always prepare a vehicle control with the same final concentration of DMSO.
Mandatory Visualization
References
Technical Support Center: (S)-HH2853 In Vitro Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro off-target effects of (S)-HH2853, a dual EZH1/EZH2 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target profile of this compound from biochemical assays?
A1: Based on available preclinical data, this compound is a highly selective inhibitor of EZH1 and EZH2. In a screening panel against 36 other histone modification enzymes, this compound exhibited only marginal or minor inhibitory activity at concentrations up to 10 μM. Specific quantitative IC50 or binding affinity data for these off-target enzymes are not publicly available. The table below summarizes the reported selectivity profile.
Data Presentation: this compound Off-Target Biochemical Selectivity
| Target Class | Number of Targets Screened | Observed Activity of this compound (up to 10 µM) |
| Histone Modification Enzymes | 36 | Marginal or minor inhibitory activity |
Q2: Has this compound been screened against other major drug target classes like kinases, GPCRs, or ion channels?
A2: Publicly available information does not specify whether this compound has been comprehensively profiled against broader panels of off-target proteins such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. Standard industry practice involves screening drug candidates against such panels (e.g., a Eurofins SafetyScreen or Reaction Biology HotSpot panel) to identify potential safety liabilities. Researchers should consider performing such broad panel screening to fully characterize the off-target profile of this compound in their experimental systems.
Q3: What are the known off-target effects of this compound in cellular assays?
A3: In cellular contexts, this compound has been shown to be highly specific for the EZH1/EZH2 pathway. Preclinical studies have reported that treatment with this compound at concentrations up to 10 μM had no effect on other types of histone H3 methylation modifications beyond H3K27. This suggests a high degree of selectivity for the PRC2 complex's activity in a cellular environment.
Data Presentation: this compound Off-Target Cellular Selectivity
| Cellular Endpoint | This compound Concentration | Observation |
| Other Histone H3 Methylation Modifications | Up to 10 µM | No effect observed |
Troubleshooting Guides
Issue 1: Unexpected phenotype observed in cells treated with this compound that does not correlate with EZH1/2 inhibition.
Possible Cause 1: Off-target activity.
-
Troubleshooting Step:
-
Confirm On-Target Activity: First, confirm that this compound is inhibiting its intended targets in your cellular system. Perform a Western blot to measure the levels of H3K27me3. A dose-dependent decrease in H3K27me3 would indicate on-target activity.
-
Broad Off-Target Screening: If on-target activity is confirmed, the unexpected phenotype might be due to an off-target effect. It is recommended to screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): To identify potential off-target binding in a cellular context, a CETSA can be performed, followed by mass spectrometry to identify proteins that are stabilized by this compound binding.
-
Possible Cause 2: Compound purity and stability.
-
Troubleshooting Step:
-
Verify Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods such as LC-MS and NMR.
-
Assess Stability: Check the stability of this compound in your cell culture medium under the experimental conditions. Degradation products could have different activity profiles.
-
Issue 2: Discrepancy between biochemical and cellular assay results for off-target effects.
-
Possible Cause: Cell permeability and metabolism.
-
Troubleshooting Step:
-
This compound may not efficiently penetrate the cell membrane, or it may be rapidly metabolized or effluxed. Measure the intracellular concentration of this compound to determine its bioavailability in your cell model.
-
Consider using cell lines with different metabolic or transporter expression profiles to assess whether these factors influence the observed off-target effects.
-
-
Experimental Protocols
Protocol 1: General Off-Target Histone Methyltransferase (HMT) Biochemical Assay (Radiometric)
This protocol provides a general framework for screening this compound against a panel of off-target HMTs.
-
Reagents and Materials:
-
Recombinant off-target HMT enzyme
-
Corresponding histone peptide or protein substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
This compound stock solution in DMSO
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the off-target HMT enzyme and its substrate to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Assay for H3K27me3 Levels (Western Blot)
This protocol is to confirm the on-target activity of this compound.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the H3K27me3 signal to total Histone H3.
-
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Experimental workflow for in vitro off-target screening.
Technical Support Center: (S)-HH2853
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data presented is based on publicly available results from human clinical trials. Specific details regarding preclinical toxicology in animal models are limited in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is (S)-HH2853 and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27). By inhibiting both EZH1 and EZH2, this compound leads to a decrease in H3K27 methylation, which in turn alters gene expression patterns and results in the decreased proliferation of cancer cells.[1] Preclinical models have shown its anti-tumor activity in various cancer types, including those with mutations in the SWI/SNF complex.[2]
Q2: What are the most commonly observed adverse events with HH2853 in clinical trials?
A2: Based on Phase I and Ib clinical trial data in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors, the most frequently reported treatment-related adverse events (TRAEs) include diarrhea, increased blood bilirubin (B190676), and anemia.[3] Hematological toxicities such as decreased platelet count, decreased white blood cell count, and decreased neutrophil count have also been observed.[3] Most of these events were reported to be reversible or clinically manageable.
Q3: Has a maximum tolerated dose (MTD) for HH2853 been established in clinical trials?
A3: In a Phase I study, dose-limiting toxicities (DLTs) were observed at the 800 mg twice-daily dose level. However, a maximum tolerated dose (MTD) was not reached. The recommended Phase II dose (RP2D) was determined to be 400 mg twice daily.[3][4]
Q4: Are there any specific patient populations that might be more susceptible to HH2853 toxicity?
A4: While the available data does not explicitly stratify toxicity by patient sub-populations, standard clinical monitoring is crucial. Patients with pre-existing hematological conditions or hepatic impairment may require closer observation, given the nature of the observed adverse events (anemia, thrombocytopenia, increased bilirubin).
Q5: What should I do if I observe unexpected toxicity in my preclinical animal models?
A5: If you encounter unexpected toxicities in your animal models, consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity by including a vehicle-only control group.
-
Dose Reduction: The clinical data suggests a dose-dependent increase in adverse events. A dose-response study to identify a better-tolerated dose in your specific animal model is recommended.
-
Route of Administration: While this compound is orally bioavailable, ensure consistent and accurate dosing. If using oral gavage, check for any signs of procedural distress or injury.
-
Animal Health Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and hematological and clinical chemistry analysis to detect early signs of toxicity.
-
Histopathology: Conduct thorough histopathological examination of key organs to identify any target organ toxicity.
Quantitative Data Summary
Note: The following data is derived from human clinical trials of HH2853, as specific quantitative toxicity data from animal models is not publicly available.
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials
| Adverse Event Category | Most Common TRAEs (Any Grade) | Most Common Grade ≥3 TRAEs |
| Gastrointestinal | Diarrhea | Diarrhea |
| Hematological | Anemia, Platelet count decreased, White blood cell count decreased, Neutrophil count decreased | Anemia, Platelet count decreased, White blood cell count decreased, Neutrophil count decreased |
| Hepatic | Blood bilirubin increased | Blood bilirubin increased |
| General | Rash, Hypokalemia, Hyperuricemia, Alopecia | Hypokalemia, Blood creatine (B1669601) phosphokinase increased, Hyperglycemia |
Data compiled from published Phase I and Ib clinical trial results.[3]
Experimental Protocols
The following provides a general overview of the methodology used in the Phase I clinical trial of HH2853. Researchers should adapt these principles to their specific preclinical experimental designs.
Phase I Clinical Trial Design (NCT04390737)[3][5]
-
Study Design: An open-label, multicenter, Phase I/II study. The Phase I portion included dose escalation and dose extension parts.[3]
-
Patient Population: Patients with relapsed or refractory non-Hodgkin lymphomas or advanced solid tumors.[3][5]
-
Drug Administration: HH2853 was administered orally twice daily (BID) in continuous 28-day treatment cycles.[3]
-
Dose Escalation: A Bayesian optimal interval (BOIN) design with accelerated titration was used to evaluate seven predefined dose levels (50, 100, 200, 400, 600, 800, and 1000 mg BID).[3]
-
Primary Endpoints: The primary endpoints were safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended phase II dose (RP2D).[3]
-
Secondary Endpoints: Secondary endpoints included pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as preliminary anti-tumor efficacy.[3]
-
Safety Assessments: Monitoring of adverse events was conducted continuously throughout the study.
Visualizations
Mechanism of Action of this compound
References
- 1. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayo.edu [mayo.edu]
Technical Support Center: Managing Hematological Toxicity of (S)-HH2853 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the hematological toxicity of the dual EZH1/EZH2 inhibitor, (S)-HH2853, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing. By inhibiting both EZH1 and EZH2, this compound leads to a decrease in H3K27 methylation, which can reactivate the expression of tumor suppressor genes and inhibit the proliferation of cancer cells.
Q2: What are the common hematological toxicities observed with this compound?
Based on clinical trial data, the most frequently reported hematological toxicities associated with HH2853 treatment include:
-
Anemia (a decrease in red blood cells)
-
Thrombocytopenia (a decrease in platelets)
-
Neutropenia (a decrease in neutrophils, a type of white blood cell)
-
Leukopenia (a general decrease in white blood cells)[1]
Q3: Why does this compound cause hematological toxicity?
The hematological toxicity of this compound is considered an on-target effect. EZH1 and EZH2 are known to be important for the normal self-renewal and differentiation of hematopoietic stem and progenitor cells. Inhibition of these enzymes can disrupt these processes, leading to a reduction in the production of mature blood cells and resulting in cytopenias.
Troubleshooting Guide
Issue 1: Unexpectedly severe hematological toxicity at a planned dose.
-
Possible Cause:
-
The chosen animal strain may be particularly sensitive to EZH1/2 inhibition.
-
The formulation or vehicle used for administration may have unexpected effects.
-
Underlying health issues in the experimental animals.
-
-
Troubleshooting Steps:
-
Review Dosing and Formulation: Double-check all calculations for dosing and ensure the formulation is prepared correctly and is stable.
-
Conduct a Pilot Dose-Response Study: If not already done, perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and the dose-response relationship for hematological toxicity in your specific animal model.
-
Staggered Dosing: In your main study, consider a staggered start for a small cohort of animals to confirm tolerability before dosing the entire group.
-
Vehicle Control: Ensure you have a vehicle-only control group to rule out any effects from the administration vehicle.
-
Health Status of Animals: Confirm the health status of the animals before starting the experiment. Any underlying infections or stress can exacerbate hematological toxicities.
-
Issue 2: Difficulty distinguishing between this compound-induced toxicity and disease-related effects in a tumor model.
-
Possible Cause:
-
The tumor model itself can cause hematological abnormalities (e.g., anemia of chronic disease, bone marrow infiltration).
-
-
Troubleshooting Steps:
-
Include Appropriate Control Groups:
-
Vehicle-treated, non-tumor-bearing group: To establish baseline hematological parameters.
-
Vehicle-treated, tumor-bearing group: To understand the hematological effects of the tumor itself.
-
This compound-treated, non-tumor-bearing group: To isolate the hematological effects of the drug (if ethically permissible).
-
-
Baseline Monitoring: Collect blood samples for a complete blood count (CBC) before tumor implantation and before the start of treatment to establish a baseline for each animal.
-
Monitor Tumor Burden: Correlate the changes in hematological parameters with tumor growth. Rapidly growing tumors are more likely to cause hematological disturbances.
-
Issue 3: High inter-animal variability in hematological parameters.
-
Possible Cause:
-
Inconsistent blood sampling technique.
-
Stress during handling and blood collection.
-
Variations in the age, weight, or sex of the animals.
-
-
Troubleshooting Steps:
-
Standardize Blood Collection: Use a consistent and minimally stressful method for blood collection (e.g., saphenous vein, tail vein). Ensure the volume of blood collected is consistent and within ethical guidelines.
-
Acclimatize Animals: Allow sufficient time for animals to acclimatize to the facility and handling procedures before the start of the experiment.
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and from the same supplier to minimize biological variability.
-
Data Presentation
Table 1: Summary of Hematological Treatment-Related Adverse Events (TRAEs) from a Phase I Clinical Trial of HH2853 [1]
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Anemia | 22.8 | 8.8 |
| Platelet Count Decreased | 26.3 | 7.0 |
| White Blood Cell Count Decreased | 26.3 | 5.3 |
Note: This data is from a clinical trial in human patients and may not be directly translatable to preclinical models. It is provided for informational purposes to indicate the types of hematological toxicities that may be observed.
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Mice
Objective: To perform a complete blood count (CBC) to assess the hematological toxicity of this compound.
Materials:
-
This compound
-
Vehicle for administration
-
Mouse strain (e.g., C57BL/6, BALB/c)
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
-
Sterile lancets or needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the saphenous or tail vein into an EDTA-coated tube.
-
Dosing: Administer this compound at the desired doses and schedule. Include a vehicle control group.
-
Blood Collection During Study: Collect blood samples at regular intervals (e.g., weekly, or more frequently if severe toxicity is expected). The timing of collection should be consistent across all groups.
-
Sample Analysis: Gently invert the EDTA tubes several times to prevent clotting. Analyze the blood samples using an automated hematology analyzer to determine parameters such as red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), platelet count (PLT), white blood cell count (WBC), and differential counts (neutrophils, lymphocytes, etc.).
-
Data Analysis: Compare the hematological parameters of the this compound-treated groups to the vehicle control group at each time point.
Protocol 2: Management of this compound-Induced Neutropenia with Recombinant Murine G-CSF
Objective: To ameliorate neutropenia induced by this compound using recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF).
Materials:
-
This compound
-
Recombinant murine G-CSF (filgrastim)
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of Neutropenia: Administer this compound at a dose known to induce neutropenia.
-
Monitoring: Monitor neutrophil counts regularly by performing CBCs.
-
G-CSF Administration: Once neutropenia is established (e.g., Absolute Neutrophil Count < 1.0 x 10^9/L), or prophylactically 24 hours after this compound administration, begin treatment with G-CSF. A typical starting dose is 5-10 mcg/kg/day, administered subcutaneously.[2][3]
-
Duration of Treatment: Continue G-CSF administration daily until neutrophil counts have recovered to a safe level (e.g., > 2.0 x 10^9/L).
-
Evaluation of Efficacy: Compare the neutrophil nadir and the time to neutrophil recovery in the G-CSF-treated group to a control group that received this compound but no G-CSF.
Protocol 3: Management of this compound-Induced Thrombocytopenia with Recombinant Murine TPO
Objective: To mitigate thrombocytopenia induced by this compound using recombinant murine Thrombopoietin (TPO).
Materials:
-
This compound
-
Recombinant murine TPO
-
Sterile saline for injection
-
Syringes and needles for administration
Procedure:
-
Induction of Thrombocytopenia: Administer this compound at a dose known to induce thrombocytopenia.
-
Monitoring: Monitor platelet counts regularly via CBCs.
-
TPO Administration: When platelet counts begin to decline, administer recombinant murine TPO. The effective dose in mice can vary, but a starting point could be in the range of 0.1 mg/kg.
-
Frequency of Administration: TPO can be administered as a single dose or repeated every few days, depending on the severity and duration of thrombocytopenia.
-
Evaluation of Efficacy: Compare the platelet nadir and the time to platelet recovery in the TPO-treated group to a control group that received this compound alone.
Protocol 4: Management of this compound-Induced Anemia with Recombinant Murine EPO
Objective: To treat anemia induced by this compound using recombinant murine Erythropoietin (EPO).
Materials:
-
This compound
-
Recombinant murine EPO
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of Anemia: Administer this compound over a period sufficient to induce a significant decrease in hemoglobin and hematocrit.
-
Monitoring: Monitor RBC, hemoglobin, and hematocrit levels regularly.
-
EPO Administration: Once anemia is established, begin treatment with recombinant murine EPO. A common dosing range in mice is 100-200 IU/kg, administered subcutaneously three times a week.[4]
-
Duration of Treatment: Continue EPO administration until hemoglobin and hematocrit levels return to baseline or stabilize.
-
Evaluation of Efficacy: Compare the rate of recovery of red blood cell parameters in the EPO-treated group to a control group that received this compound but no EPO.
Mandatory Visualizations
Caption: Signaling pathway of this compound mediated EZH1/2 inhibition.
Caption: Experimental workflow for in vivo hematological toxicity studies.
Caption: Logical relationship for troubleshooting unexpected hematological toxicity.
References
(S)-HH2853 degradation and storage conditions
Technical Support Center: (S)-HH2853
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental reproducibility. The following information is based on general best practices for novel small molecule compounds and should be supplemented with in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.
Q2: Can I store this compound in solution?
Stock solutions of this compound should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it is recommended to store it at -80°C for no longer than one month. Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How can I assess the stability of this compound in my experimental buffer?
It is crucial to perform a stability study of this compound in your specific experimental buffer. This can be done by incubating the compound in the buffer for various time points (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. The concentration of the intact compound can then be determined using a suitable analytical method like HPLC-UV or LC-MS.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been publicly disclosed, similar small molecules are often susceptible to hydrolysis, oxidation, and photodecomposition. It is important to handle the compound under inert gas if it is sensitive to oxidation and to protect it from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the concentration and purity of the stock solution via HPLC or LC-MS before use. |
| Instability of this compound in the experimental medium. | Perform a time-course stability study of this compound in your specific experimental buffer (see Experimental Protocols). Adjust buffer pH or add antioxidants if necessary. | |
| Loss of compound potency | Improper long-term storage. | Ensure the solid compound is stored at -20°C or lower, protected from light and moisture. |
| Exposure to light during handling. | Handle the compound and its solutions under amber or low-light conditions. Use amber-colored vials for storage. | |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound. | Review storage and handling procedures. Characterize the new peaks to understand the degradation pathway (e.g., via mass spectrometry). |
| Contamination of the solvent or buffer. | Use high-purity, HPLC-grade solvents and freshly prepared buffers. |
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound under various conditions to illustrate expected outcomes of stability studies.
Table 1: Hypothetical Stability of this compound Solid
| Condition | Time | Purity (%) |
| 25°C, Ambient Light | 1 month | 92.5 |
| 4°C, Dark | 6 months | 98.1 |
| -20°C, Dark | 12 months | 99.5 |
Table 2: Hypothetical Stability of this compound in Solution (10 mM in DMSO)
| Condition | Time | Remaining Compound (%) |
| 25°C (Room Temperature) | 24 hours | 85.2 |
| 4°C | 7 days | 91.3 |
| -20°C | 1 month | 97.8 |
| -80°C | 1 month | 99.2 |
| -20°C (3 Freeze-Thaw Cycles) | - | 93.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
If not for immediate use, aliquot into single-use amber vials and store at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Divide the solution into several amber vials, one for each time point.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench any further degradation by freezing it at -80°C or by mixing with an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Inconsistent results with (S)-HH2853 treatment
Welcome to the technical support center for (S)-HH2853. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this potent dual EZH1/EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cell viability IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in preclinical research and can stem from several factors. These can be broadly categorized as compound-related, cell culture-related, and assay-related issues.[1]
-
Compound-Related Issues:
-
Solubility: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media. Visually inspect your stock and working solutions for any precipitates.[1] It is recommended to prepare fresh dilutions for each experiment.
-
Storage and Handling: Improper storage of this compound can lead to its degradation. Solid compound should be stored in a cool, dark, and dry place.[2] Stock solutions, typically in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
-
Purity: The purity of the compound can affect its potency. Ensure you are using a high-purity batch of this compound.
-
-
Cell Culture-Related Issues:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered sensitivity to inhibitors. It is advisable to use cells within a defined, low-passage number range for all experiments.[1]
-
Cell Seeding Density: The number of cells seeded can significantly impact the final readout of viability assays. Ensure a consistent and optimized cell seeding density for your specific cell line.[1]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Assay-Related Issues:
-
Incubation Time: The effect of this compound is time-dependent. Standardize the incubation time across all experiments.[1]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.[1][4]
-
Q2: How can I confirm that the observed cellular phenotype is a direct result of EZH1/EZH2 inhibition by this compound and not due to off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial for validating your results. Consider the following approaches:
-
Use a Structurally Different EZH1/EZH2 Inhibitor: If a different inhibitor targeting the same proteins produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a Dose-Response Analysis: A clear correlation between the concentration of this compound and the biological effect, consistent with its known IC50 values, suggests on-target activity.[1]
-
Rescue Experiment: If feasible, overexpressing a resistant mutant of EZH1 or EZH2 that this compound cannot bind to should rescue the phenotype induced by the inhibitor.[1]
-
Western Blot Analysis: Confirm the on-target activity of this compound by measuring the levels of H3K27 trimethylation (H3K27me3), the direct downstream target of EZH1/2. A dose-dependent decrease in H3K27me3 levels would indicate target engagement.
Q3: My this compound treatment is showing high levels of cytotoxicity, even at low concentrations. What should I do?
A3: High cytotoxicity can mask the specific effects of the inhibitor. It is important to differentiate between targeted anti-proliferative effects and general toxicity.[1]
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to identify the concentration range that is non-toxic to your specific cell line.[1]
-
Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the determined cytotoxic threshold to ensure you are observing specific inhibitory effects.[1]
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the cytotoxicity. Run a vehicle-only control at the highest solvent concentration used in your experiment.[4]
Q4: this compound seems to lose its effect in my long-term experiments (e.g., >72 hours). Why is this happening?
A4: The loss of a compound's effect in long-term studies can be due to several factors:
-
Compound Instability: this compound may degrade in the cell culture medium over time at 37°C.
-
Cell Metabolism: Cells can metabolize the inhibitor, converting it into inactive forms.
-
Media Refreshment: For long-term experiments, it is advisable to refresh the media with a new compound at regular intervals (e.g., every 2-3 days).
Quantitative Data Summary
The following table summarizes the reported in vitro potency of HH2853.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type EZH2 | Enzymatic | 2.21 - 5.36 | [5] |
| Mutant EZH2 | Enzymatic | 2.21 - 5.36 | [5] |
| EZH1 | Enzymatic | 9.26 | [5] |
Signaling Pathway
This compound is a dual inhibitor of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[6] By inhibiting EZH1 and EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes, including tumor suppressors.[6]
Caption: EZH1/2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Using a calibrated balance, weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes to minimize freeze-thaw cycles and light exposure.
-
Store: Store the aliquots at -80°C for long-term storage.
Protocol 2: Western Blot for H3K27me3 Levels
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities to determine the relative change in H3K27me3 levels.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
(S)-HH2853 cell line specific responses
Welcome to the technical support center for HH2853, a potent dual inhibitor of EZH1 and EZH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of HH2853 in your experiments and to offer solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is HH2853 and what is its primary mechanism of action?
A1: HH2853 is an orally bioavailable small molecule that functions as a dual inhibitor of the histone lysine (B10760008) methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1][2] By inhibiting both wild-type and mutated forms of EZH1 and EZH2, HH2853 prevents H3K27 methylation.[1] This action alters gene expression patterns that are associated with cancer pathways, leading to a reduction in the proliferation of cancer cells where EZH1/2 are overexpressed or mutated.[1]
Q2: In which types of cancer cell lines is HH2853 expected to be most effective?
A2: HH2853 has shown potent anti-tumor activity in cancer cell lines with EZH2 gain-of-function (GOF) mutations or alterations in the SWI/SNF complex.[2][3] It has also demonstrated promising efficacy in preclinical models of various solid tumors and non-Hodgkin lymphomas.[4][5] Clinical trials have shown particularly encouraging anti-tumor activity in patients with epithelioid sarcoma (ES).[4]
Q3: How does the potency of HH2853 compare to other EZH2 inhibitors like tazemetostat (B611178)?
A3: HH2853 has been shown to be a more potent inhibitor of EZH1 than tazemetostat.[2][3] While its inhibitory activity against wild-type and mutant EZH2 is similar to that of tazemetostat, its dual inhibition of both EZH1 and EZH2 may offer a more effective suppression of PRC2 function.[2] Preclinical studies have indicated that HH2853 exhibits superior anti-tumor efficacy in several tumor xenograft models compared to tazemetostat at comparable doses.[2][3]
Q4: What are the recommended storage conditions for HH2853?
A4: For short-term storage (days to weeks), HH2853 should be kept at 0 - 4°C. For long-term storage (months), it is recommended to store it at -20°C.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cell viability | Cell line may not have EZH2 GOF mutations or SWI/SNF complex alterations. | Confirm the genetic background of your cell line. HH2853 is most effective in cells with these specific mutations. Consider using a positive control cell line known to be sensitive to HH2853. |
| Incorrect dosage or treatment duration. | Refer to the dose-response data from preclinical studies (see table below). Optimize the concentration and incubation time for your specific cell line through a dose-response and time-course experiment. | |
| Compound degradation. | Ensure proper storage of HH2853 as per the recommended guidelines. Prepare fresh stock solutions for each experiment. | |
| High variability between experimental replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or ensure they are filled with media to maintain humidity. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate delivery of the compound. | |
| Unexpected off-target effects | High concentrations of HH2853. | While HH2853 has shown high selectivity for EZH1/2, using excessively high concentrations may lead to off-target effects.[2][3] Stick to the recommended concentration range determined from dose-response studies. |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of contamination (e.g., microbial growth, changes in media pH). |
Quantitative Data Summary
Table 1: In Vitro Potency of HH2853
| Target | IC50 (nM) | Notes |
| Wild-type EZH2 | 2.21 - 5.36 | Similar potency to tazemetostat.[2][3] |
| Mutant EZH2 | 2.21 - 5.36 | Similar potency to tazemetostat.[2][3] |
| EZH1 | 9.26 | More potent than tazemetostat (IC50: 58.43 nM).[2][3] |
Table 2: Clinical Efficacy of HH2853 in a Phase I Study
| Patient Population | Metric | Value | Confidence Interval (95% CI) |
| Refractory Solid Tumors & Non-Hodgkin Lymphomas | Overall Response Rate (ORR) | 27.9% | - |
| Epithelioid Sarcoma (ES) | Objective Response Rate | 31.3% | 16.0 - 50.0 |
| Epithelioid Sarcoma (ES) | Median Progression-Free Survival | 16.0 months | 5.2 - 19.1 |
| Data from a phase I study with a median follow-up of 15.7 months.[4][5][6] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of HH2853 in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of HH2853 or the vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for H3K27 Methylation
-
Cell Treatment: Treat cells with HH2853 at various concentrations for a defined period.
-
Histone Extraction: Isolate histones from the treated and control cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Incubate with a secondary antibody conjugated to HRP.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K27 trimethylation.
Visualizations
Caption: Mechanism of action of HH2853 as a dual EZH1/2 inhibitor.
Caption: Workflow for assessing cell viability after HH2853 treatment.
Caption: Troubleshooting logic for lack of HH2853 efficacy.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to (S)-HH2853
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to (S)-HH2853, a potent dual inhibitor of EZH1 and EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH1 and EZH2, this compound prevents the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic modification.[1] This reduction in H3K27 trimethylation (H3K27me3) leads to altered gene expression, including the reactivation of tumor suppressor genes, which in turn results in decreased proliferation of cancer cells.[1] The dual inhibition of both EZH1 and EZH2 may offer a more profound and sustained suppression of PRC2 activity compared to inhibiting EZH2 alone, potentially overcoming the compensatory role of EZH1.[2][3]
Q2: What are the known mechanisms of acquired resistance to EZH2 inhibitors like this compound?
While specific data on acquired resistance to this compound is still emerging, mechanisms observed with other EZH2 inhibitors, such as tazemetostat, provide valuable insights. These can be broadly categorized as:
-
On-Target Alterations: Acquired mutations in the EZH2 gene that prevent the binding of the inhibitor to the catalytic SET domain or other critical regions.[1][2][4][5]
-
Bypass Pathways: Activation of alternative signaling pathways that allow cancer cells to circumvent the effects of EZH2 inhibition and maintain proliferation and survival.[1][6][7]
Q3: My cells have developed resistance to this compound. What are the first troubleshooting steps?
If you observe a decrease in sensitivity to this compound in your cell line model after an initial response, we recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response curve with this compound to confirm the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Sequence the EZH2 Gene: Analyze the coding sequence of the EZH2 gene in the resistant cells to identify potential secondary mutations that may interfere with drug binding.
-
Investigate Bypass Pathways: Assess the activation status of key proteins in known resistance pathways, such as the RB1/E2F and PI3K/AKT signaling cascades, using techniques like Western blotting.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound and Suspected On-Target Resistance
Possible Cause: Acquired mutations in the EZH2 gene. Studies on other EZH2 inhibitors have identified resistance-conferring mutations in the SET domain (e.g., Y661N/D, Y666N) and the D1 domain (e.g., Y111D).[4][5][7] These mutations can hinder the binding of the inhibitor to the EZH2 protein.[1][4]
Troubleshooting/Experimental Strategy:
-
Sequence the EZH2 Gene:
-
Objective: To identify secondary mutations in the EZH2 gene of resistant cells.
-
Method: Isolate genomic DNA from both parental (sensitive) and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the entire EZH2 coding region.
-
-
Assess Target Engagement:
-
Objective: To determine if this compound can still bind to the EZH2 protein in resistant cells.
-
Method: A Cellular Thermal Shift Assay (CETSA) can be employed. This assay measures the thermal stabilization of a protein upon ligand binding. A lack of thermal shift in resistant cells treated with this compound would suggest impaired drug-target engagement.
-
-
Evaluate Alternative EZH1/2 Inhibitors:
Issue 2: Maintained EZH2 Inhibition but Continued Cell Proliferation
Possible Cause: Activation of bypass signaling pathways that promote cell survival and proliferation independently of PRC2 activity. Key pathways implicated in resistance to EZH2 inhibitors include:
-
RB1/E2F Pathway Dysregulation: Loss-of-function mutations in RB1 or its upstream regulator CDKN2A can uncouple cell cycle progression from EZH2-mediated differentiation, allowing cells to evade G1 arrest induced by EZH2 inhibitors.[6][7][8]
-
Upregulation of Aurora Kinase B (AURKB): Increased expression of AURKB has been identified as a mechanism to bypass tazemetostat-induced cell cycle arrest.[6][7][8]
-
Activation of Pro-Survival Pathways: Increased signaling through pathways like PI3K/AKT/mTOR or MAPK can promote cell survival and proliferation, overriding the anti-tumor effects of EZH2 inhibition.[1]
Troubleshooting/Experimental Strategy:
-
Analyze the RB1/E2F Pathway:
-
Objective: To assess the integrity and activity of the RB1/E2F pathway.
-
Method:
-
Sequencing: Sequence the RB1 and CDKN2A genes to check for mutations.
-
Western Blot: Analyze the protein levels of total RB1, phosphorylated RB1 (p-RB1), and E2F1. A loss of total RB1 or an increase in p-RB1 and E2F1 in resistant cells would indicate pathway dysregulation.
-
-
-
Investigate Combination Therapies:
-
Objective: To identify synergistic drug combinations that can overcome resistance.
-
Method:
-
AURKB Inhibition: Treat resistant cells with a combination of this compound and an AURKB inhibitor (e.g., barasertib).[6][7][8] Assess cell viability and synergy using methods like the Chou-Talalay method to calculate a combination index (CI).
-
PI3K/AKT/mTOR or MAPK Inhibition: Similarly, test combinations of this compound with inhibitors of these pathways.
-
Proteasome Inhibition: The combination of dual EZH1/2 inhibitors with proteasome inhibitors (e.g., bortezomib) has shown synergistic anti-myeloma activity.[9]
-
-
Quantitative Data
Table 1: In Vitro Potency of this compound (Data extrapolated from preclinical studies of HH2853 and its analogs)
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type EZH2 | Enzymatic | 2.21-5.36 | [8] |
| Mutant EZH2 | Enzymatic | 2.21-5.36 | [8] |
| EZH1 | Enzymatic | 9.26 | [8] |
Table 2: Clinical Activity of HH2853 in Epithelioid Sarcoma (Phase I/II Study) (Data from NCT04390737)
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 28.1% | - | [10] |
| Disease Control Rate (DCR) | 78.1% | 60 - 90.7% | [10] |
| Median Time to Response | 1.9 months | - | [10] |
| ORR (400mg BID dose) | 36.4% | 10.9 - 69.2% | [10] |
| DCR (400mg BID dose) | 81.8% | 48.2 - 97.7% | [10] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) of HH2853 (All Grades) (Data from NCT04390737)
| Adverse Event | Frequency | Reference |
| Diarrhea | 50.8% | [11] |
| Blood bilirubin (B190676) increased | 47.5% | [11] |
| Anemia | 37.7% | [11] |
Experimental Protocols
Protocol 1: Western Blot for RB1/E2F Pathway Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-E2F1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate for detection with an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Cell Viability Assay for Drug Combination Studies (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Treat cells with a matrix of concentrations of this compound and the combination drug (e.g., an AURKB inhibitor). Include single-agent controls and a vehicle control.
-
Incubate for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability relative to the vehicle control.
-
Analyze for synergy using appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Visualizations
Caption: Mechanism of action of this compound as a dual EZH1/2 inhibitor.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Key bypass pathways conferring resistance to EZH2 inhibition.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Western blot analysis [bio-protocol.org]
- 11. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]
Troubleshooting (S)-HH2853 pharmacokinetic variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential pharmacokinetic (PK) variability during experiments with (S)-HH2853.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is known about the pharmacokinetic profile of this compound?
Publicly available pharmacokinetic data for this compound primarily comes from Phase I clinical trials. In these studies, this compound was administered orally and demonstrated a dose-related increase in exposure.[5] One study in patients with relapsed and/or refractory peripheral T-cell lymphoma reported a median time to peak plasma concentration (Tmax) of 2.0 hours after multiple oral administrations.[10] However, these studies also noted high inter-individual variability in exposure (Cmax and AUC).[10] Preclinical studies have suggested that this compound has favorable pharmacokinetic properties, and in some cases, superior to the EZH2 inhibitor tazemetostat, though specific data from these studies are not detailed in the available literature.[2]
Q3: What are the potential reasons for observing high pharmacokinetic variability with this compound in my preclinical experiments?
High pharmacokinetic variability in preclinical studies can stem from a variety of factors related to the compound itself, the formulation, the experimental protocol, and the animal model used. For a compound like this compound, which is likely a BCS Class II or IV compound (low solubility, variable permeability), key factors include:
-
Formulation and Solubility: Issues with the formulation, such as poor solubility and stability, can lead to inconsistent drug dissolution and absorption.
-
Biological Factors: Differences in gastrointestinal physiology (e.g., pH, transit time), food effects, and the activity of drug-metabolizing enzymes and transporters can significantly impact drug exposure.
-
Experimental Technique: Inconsistencies in dosing procedures, especially with oral gavage, and sample handling can introduce variability.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Exposure
Symptoms:
-
Large standard deviations in plasma concentration at each time point.
-
Inconsistent dose-exposure relationship.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inconsistent Formulation | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Consider using a stirrer or vortexing between dosing each animal. 2. Assess Stability: Confirm the stability of the compound in the chosen vehicle over the duration of the experiment. 3. Optimize Vehicle: For poorly soluble compounds, consider using solubility-enhancing excipients or alternative formulation strategies (e.g., co-solvent systems, amorphous solid dispersions). |
| Inaccurate Dosing | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and prevent accidental tracheal administration. 2. Accurate Volume Administration: Use appropriately sized syringes and calibrate them to ensure accurate dose volumes based on the most recent animal body weights. |
| Physiological Differences | 1. Control for Food: Fast animals overnight to reduce variability in gastric pH and content, which can affect drug absorption. 2. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes. |
| Genetic Variability | 1. Use Inbred Strains: Whenever possible, use inbred animal strains to reduce genetic variability in drug metabolizing enzymes and transporters. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (Example)
This is a general example protocol and may need optimization for this compound based on its specific physicochemical properties.
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: Add a small amount of Tween 80 to the powder to create a paste.
-
Suspension: Gradually add the methylcellulose solution to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
Final Volume: Adjust to the final volume with the vehicle.
-
Storage and Handling: Store the suspension at 2-8°C and protect from light. Before dosing, allow the suspension to reach room temperature and mix thoroughly.
Protocol 2: Plasma Sample Collection and Processing for PK Analysis
-
Blood Collection: At predetermined time points post-dosing, collect blood samples (e.g., 50-100 µL) from each animal via an appropriate method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Sample Analysis: Drug concentrations in plasma are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a dual EZH1/2 inhibitor.
Experimental Workflow
Caption: Workflow for troubleshooting pharmacokinetic variability.
Logical Relationship
Caption: Logical approach to troubleshooting sources of PK variability.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. HH-2853 by Shanghai Haihe Biopharma for Soft Tissue Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. mayo.edu [mayo.edu]
- 8. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 9. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 10. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing (S)-HH2853 Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of (S)-HH2853 in normal cells during pre-clinical research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective dual inhibitor of the histone lysine (B10760008) methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1][3][4] This methylation leads to transcriptional repression of target genes. By inhibiting EZH1 and EZH2, this compound decreases H3K27 methylation, altering gene expression patterns and subsequently inhibiting the proliferation of cancer cells where these pathways are aberrantly active.[1][4] this compound has shown potent anti-tumor activities in preclinical models and is currently in clinical development.[3][4][5]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
While this compound is designed to target cancer cells, the EZH1 and EZH2 enzymes it inhibits are also present and functional in normal cells, where they play roles in proliferation and differentiation. Therefore, inhibition of these enzymes can also affect the viability of healthy cells, particularly those with a high proliferation rate. The observed cytotoxicity is likely an "on-target" effect in a non-desired cell type.
Q3: What are the known cytotoxic effects of this compound from clinical trials?
Clinical trials of HH2853 have reported several treatment-related adverse events (TRAEs), which can give an indication of its potential cytotoxic effects in humans. The most common TRAEs include diarrhea, increased blood bilirubin, and anemia.[5][6] Other reported hematological toxicities include thrombocytopenia (low platelet count), leukopenia (low white blood cell count), and neutropenia (low neutrophil count).[2] These findings suggest that rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow, may be particularly susceptible to the cytotoxic effects of HH2853.
Q4: What general strategies can I employ to minimize this compound induced cytotoxicity in my experiments?
To mitigate cytotoxicity in normal cells, a multi-faceted approach is recommended:
-
Dose-Response Optimization: Conduct a thorough dose-response study to identify the optimal concentration of this compound that elicits the desired effect on your target (cancer) cells while having a minimal impact on normal cells.
-
Time-Course Experiments: Determine the shortest incubation time required to achieve the intended experimental outcome. Reducing the duration of exposure can decrease cumulative toxicity.
-
Use of Appropriate Controls: Always include untreated normal cells as a baseline for viability and a positive control for cytotoxicity if available.
-
Cell Culture Conditions: Ensure optimal and consistent cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.
-
Consideration of Cell Type: Be aware that different normal cell types will have varying sensitivities to this compound. It is advisable to test multiple normal cell lines relevant to your research.
TROUBLESHOOTING GUIDE
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cells at all tested concentrations. | The concentration range is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower doses. |
| The normal cell line is highly sensitive to EZH1/2 inhibition. | Consider using a less sensitive normal cell line, if appropriate for the experimental context. | |
| Prolonged exposure to the compound. | Conduct a time-course experiment to determine the minimal exposure time needed for the desired effect. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Reagent preparation errors. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Loss of on-target effect when reducing concentration to minimize cytotoxicity. | The therapeutic window is very narrow for the selected cell lines. | Explore combination therapies with other agents that may sensitize the cancer cells to lower doses of this compound. |
| The on-target effect and cytotoxicity are mechanistically linked. | This may be an inherent property of the drug. Focus on optimizing exposure time. |
QUANTITATIVE DATA SUMMARY
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from a Phase I Clinical Study of HH2853.
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Diarrhea | 50.8% | 8.2% |
| Blood Bilirubin Increased | 47.5% | Not specified |
| Anemia | 37.7% | 11.5% |
| Thrombocytopenia | 21.9% (in another study) | 6.6% |
| White Blood Cell Count Decreased | 34.4% (in another study) | 6.2% (in another study) |
| Neutrophil Count Decreased | Not specified | 6.2% (in another study) |
Data compiled from published clinical trial results.[5][6][7]
Table 2: Example Data Table for In Vitro Cytotoxicity Assessment.
| This compound Concentration (µM) | Normal Cell Line 1 (% Viability) | Normal Cell Line 2 (% Viability) | Cancer Cell Line 1 (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
This table is a template for researchers to input their own experimental data.
EXPERIMENTAL PROTOCOLS
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released into the medium, relative to a positive control of fully lysed cells.
VISUALIZATIONS
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cytotoxicity.
Caption: Experimental workflow for assessment.
References
- 1. Facebook [cancer.gov]
- 2. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (S)-HH2853 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH1/2 dual inhibitor, (S)-HH2853. The information is designed to help optimize dose-response curve experiments and address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2][3] By inhibiting EZH1/2, this compound prevents H3K27 methylation, leading to altered gene expression and a decrease in the proliferation of cancer cells where this pathway is dysregulated.[2][3]
Q2: What is a typical IC50 value for this compound?
This compound is a highly potent inhibitor with IC50 values in the low nanomolar range. For enzymatic activity, IC50 values are reported to be between 2.21-5.36 nM for EZH2 and around 9.26 nM for EZH1.[2] Cellular IC50 values for effects on cell viability will vary depending on the cell line and assay duration but are also expected to be in the low nanomolar to micromolar range.
Q3: Which cell lines are recommended for testing this compound?
Cell lines with known dependence on EZH2 activity are ideal for testing this compound. This includes many non-Hodgkin lymphoma, prostate cancer, and multiple myeloma cell lines.[4][5] Specific examples of sensitive cell lines used for testing EZH2 inhibitors include:
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the assay. For assessing the direct impact on H3K27 methylation, a shorter incubation of 48-96 hours may be sufficient.[2] However, for cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation period of 6 to 11 days is often necessary to observe significant cytotoxic or cytostatic effects, as the consequences of epigenetic modifications on cell proliferation can be delayed.[4][5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My dose-response curves have large error bars, indicating high variability between my technical replicates. How can I reduce this?
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. Use calibrated pipettes and consider allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[1] |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[7] |
| Pipetting Errors | Ensure pipettes are properly calibrated. When preparing serial dilutions, ensure thorough mixing at each step. Use a new pipette tip for each concentration to avoid carryover. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your dilutions for any signs of precipitation. If observed, gentle warming or sonication may help. Always prepare fresh dilutions from a DMSO stock for each experiment.[8] |
Issue 2: Dose-Response Curve Does Not Reach a Bottom Plateau (Incomplete Curve)
Question: My dose-response curve for this compound does not plateau at higher concentrations, making it difficult to determine an accurate IC50. What should I do?
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Concentration Range | The highest concentration of this compound used may not be sufficient to achieve maximal inhibition. Extend the concentration range in your next experiment. A top concentration of 10-100 µM is often a good starting point for initial range-finding experiments. |
| Low Assay Sensitivity | The chosen cell viability or apoptosis assay may not be sensitive enough to detect the full range of the compound's effect. Consider using a more sensitive assay (e.g., switching from MTT to a luminescence-based assay like CellTiter-Glo). |
| Short Incubation Time | The anti-proliferative effects of epigenetic inhibitors can take time to manifest. As mentioned in the FAQs, extending the incubation period to 6 days or longer may be necessary to see the full effect.[5] |
Issue 3: Cell Viability in Treated Wells is Greater than 100%
Question: At low concentrations of this compound, the measured cell viability is higher than my vehicle-treated control wells. Is this a real effect?
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Overgrowth of Control Cells | In long-term assays, the untreated control cells may become over-confluent and begin to die off, leading to a lower viability signal than wells with slight growth inhibition.[9] Optimize your initial cell seeding density to ensure that the control wells remain in the exponential growth phase for the entire duration of the experiment. |
| Assay Interference | The compound itself might interfere with the assay chemistry. For colorimetric assays like MTT, a colored compound can affect absorbance readings. Run a control plate with the compound in cell-free media to check for direct interference.[1] |
| Hormesis | While less common, some compounds can exhibit a biphasic dose-response where low doses stimulate a process that is inhibited at high doses. However, this is less likely to be the case for a cytotoxic agent and should be investigated by ruling out the more common technical issues first. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in KARPAS-422 Cells
This table presents hypothetical but realistic data from a 7-day cell viability assay using KARPAS-422 cells.
| Concentration (nM) | Log Concentration | Raw Luminescence (RLU) - Replicate 1 | Raw Luminescence (RLU) - Replicate 2 | Raw Luminescence (RLU) - Replicate 3 | Average RLU | % Viability (Normalized) |
| 0 (Vehicle) | N/A | 85,432 | 87,123 | 86,543 | 86,366 | 100.0% |
| 0.1 | -1.0 | 84,987 | 86,954 | 85,765 | 85,902 | 99.5% |
| 1 | 0.0 | 83,213 | 84,567 | 85,001 | 84,260 | 97.6% |
| 10 | 1.0 | 65,432 | 67,890 | 66,543 | 66,622 | 77.1% |
| 50 | 1.7 | 44,321 | 45,678 | 43,987 | 44,662 | 51.7% |
| 100 | 2.0 | 32,109 | 33,456 | 31,987 | 32,517 | 37.6% |
| 500 | 2.7 | 12,345 | 13,098 | 12,876 | 12,773 | 14.8% |
| 1000 | 3.0 | 8,765 | 9,123 | 8,999 | 8,962 | 10.4% |
| 10000 | 4.0 | 8,543 | 8,678 | 8,601 | 8,607 | 10.0% |
| No Cells | N/A | 8,500 | 8,550 | 8,525 | 8,525 | 0.0% |
Table 2: Calculated Dose-Response Parameters
| Parameter | Value |
| IC50 | 55.2 nM |
| Hill Slope | 1.2 |
| Top Plateau | 100% |
| Bottom Plateau | 10% |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 of this compound on cancer cell line proliferation.
-
Cell Seeding:
-
Culture a sensitive cell line (e.g., KARPAS-422) to ~80% confluency.
-
Trypsinize (if adherent) and resuspend cells in fresh medium to create a single-cell suspension.
-
Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).
-
Seed cells into a 96-well white, clear-bottom plate at an optimized density (e.g., 5,000 cells/well in 100 µL).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in culture medium to create a range of 2X concentrations (e.g., from 20 µM down to 0.2 nM).
-
Remove the medium from the cell plate and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubate the plate for the desired exposure time (e.g., 7 days).
-
-
Assay and Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other wells.
-
Normalize the data by setting the average vehicle-control signal as 100% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.
-
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol assesses the direct target engagement of this compound by measuring the levels of tri-methylated H3K27.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 72-96 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a primary antibody against total Histone H3 as a loading control.
-
After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities for H3K27me3 and total H3 using densitometry software.
-
Normalize the H3K27me3 signal to the total H3 signal for each sample to determine the dose-dependent reduction in this histone mark.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a cell viability dose-response assay.
Caption: Troubleshooting decision tree for common issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: The Dual EZH1/2 Inhibitor (S)-HH2853 Versus the Selective EZH2 Inhibitor GSK126
For researchers and drug development professionals, the targeting of the histone methyltransferase EZH2 has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the preclinical efficacy of two prominent inhibitors: (S)-HH2853, a dual EZH1/2 inhibitor, and GSK126, a selective EZH2 inhibitor. By examining their mechanisms of action, in vitro potency, and in vivo anti-tumor activity, this document aims to provide a clear, data-driven overview to inform future research and development.
Executive Summary
This compound and GSK126 are both potent inhibitors of the PRC2 complex's catalytic subunit, EZH2, which plays a critical role in cancer development through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). However, a key distinction lies in their selectivity. GSK126 is highly selective for EZH2, while this compound is a dual inhibitor, targeting both EZH1 and EZH2. Preclinical data suggests that this dual inhibition strategy may offer broader and more profound anti-tumor activity by overcoming the compensatory role of EZH1. While direct head-to-head preclinical studies are not publicly available, a comparison of their individual preclinical data and studies comparing dual versus selective EZH2 inhibition indicates potential advantages for this compound in specific contexts.
Mechanism of Action: A Tale of Two Inhibitors
GSK126 is a potent and highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. Its mechanism centers on the specific inhibition of EZH2's methyltransferase activity, leading to a global decrease in H3K27me3 levels. This, in turn, reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and reduced proliferation in EZH2-dependent cancer cells.
This compound, also known as HH2853, takes a broader approach by inhibiting both EZH1 and EZH2.[1] EZH1 is a close homolog of EZH2 and can also be the catalytic subunit of the PRC2 complex. In some cancer cells, EZH1 can compensate for the loss of EZH2 activity, leading to maintained H3K27 methylation and resistance to EZH2-selective inhibitors. By targeting both enzymes, this compound aims to achieve a more complete and sustained inhibition of PRC2 function, potentially leading to a more robust anti-tumor response.[2]
In Vitro Efficacy
Both this compound and GSK126 demonstrate potent inhibition of their respective targets at the nanomolar level.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | EZH1 | 9.26 | [3] |
| EZH2 (Wild-Type & Mutant) | 2.21 - 5.36 | [3] | |
| GSK126 | EZH2 | 9.9 | [4] |
| EZH1 | 680 | [4] |
This compound exhibits potent dual inhibition of both EZH1 and EZH2, with IC50 values in the low nanomolar range for both enzymes.[3] In contrast, GSK126 is highly selective for EZH2, with a significantly higher IC50 for EZH1.[4]
Preclinical In Vivo Efficacy
While direct comparative in vivo studies are lacking, individual studies highlight the anti-tumor activity of both compounds in xenograft models. Notably, preclinical studies on dual EZH1/2 inhibitors have suggested a potential for greater efficacy compared to EZH2-selective inhibitors in certain cancer models.
GSK126:
In a preclinical study using a multiple myeloma RPMI8226 xenograft model in nude mice, GSK126 administered at 200 mg/kg/day intraperitoneally (i.p.) for approximately 14 days resulted in a significant delay in tumor growth compared to the vehicle control group.[5][6] Another study in mice with KARPAS-422 and Pfeiffer cell xenografts showed that GSK126 at a dose of 50 mg/kg completely inhibited tumor growth.[7]
Key Experimental Protocol: GSK126 in Multiple Myeloma Xenograft Model [5]
-
Cell Line: RPMI8226 (human multiple myeloma)
-
Animal Model: Nude mice
-
Tumor Implantation: Subcutaneous injection of RPMI8226 cells.
-
Treatment: Once tumors were palpable (~100 mm³), mice were randomized into two groups.
-
Dosing: Vehicle or GSK126 (200 mg/kg/day, i.p.) for approximately 14 days.
-
Primary Endpoint: Tumor volume, measured every other day.
This compound:
Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various solid tumor and lymphoma models both in vitro and in vivo.[8] Importantly, it has shown superior anti-tumor efficacy in several tumor xenograft models compared to the FDA-approved EZH2-selective inhibitor, tazemetostat, at a comparable dose level.[2][3][9] While specific tumor growth inhibition percentages are not detailed in the available abstracts, the consistent reporting of superiority over another EZH2 inhibitor suggests a strong anti-tumor effect.
Rationale for Superiority of Dual EZH1/2 Inhibition:
A study directly comparing dual EZH1/2 inhibitors to an EZH2 selective inhibitor found that the dual inhibitors suppressed H3K27 trimethylation in cells more effectively.[7][10] This more profound epigenetic modulation translated to greater in vitro and in vivo anti-tumor efficacy against diffuse large B-cell lymphoma cells with a gain-of-function EZH2 mutation.[7][10] This provides a strong rationale for the potential of this compound to exhibit a more potent and durable anti-tumor response compared to EZH2-selective agents like GSK126 in certain contexts.
Downstream Signaling Pathways
The primary downstream effect of both this compound and GSK126 is the reactivation of tumor suppressor genes. However, the influence of EZH2 inhibition can extend to other signaling pathways. For instance, GSK126 has been shown to impact the Wnt/β-catenin pathway in multiple myeloma cells, leading to a decrease in β-catenin levels and its downstream targets.[5] This suggests that the anti-tumor effects of these inhibitors are multifaceted and can involve the modulation of key oncogenic signaling cascades.
Conclusion
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of (S)-HH2853 and Valemetostat in Peripheral T-cell Lymphoma (PTCL) Models
This guide provides a detailed comparison of two investigational EZH1/EZH2 dual inhibitors, (S)-HH2853 and valemetostat (B611628), focusing on their performance in clinical models of relapsed or refractory (r/r) Peripheral T-cell Lymphoma (PTCL). The information is intended for researchers, scientists, and professionals in drug development, presenting objective data from recent clinical trials to facilitate a comprehensive understanding of their respective mechanisms, efficacy, and safety profiles.
Mechanism of Action: Dual EZH1/EZH2 Inhibition
Both this compound and valemetostat are potent, selective small molecule inhibitors of the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2).[1][2][3] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4] Overexpression of EZH2 is a known driver in various malignancies, including PTCL.[4][5]
By inhibiting both EZH1 and EZH2, these agents aim to overcome the compensatory upregulation of EZH1 that can limit the efficacy of EZH2-selective inhibitors.[4] This dual inhibition leads to a more profound reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes, which in turn decreases cancer cell proliferation and can induce apoptosis.[1][6] Preclinical research suggests that dual EZH1/2 inhibitors suppress H3K27 trimethylation more strongly than EZH2-selective inhibitors.[6]
Comparative Clinical Efficacy in Relapsed/Refractory PTCL
The following table summarizes key efficacy data from separate clinical trials evaluating this compound and valemetostat in patients with relapsed or refractory PTCL. It is important to note that these are not head-to-head trial results and direct comparisons should be made with caution due to potential differences in study design, patient populations, and prior therapies.
| Efficacy Endpoint | This compound (Phase Ib) | Valemetostat (VALENTINE-PTCL01, Phase 2) |
| Overall Response Rate (ORR) | 67.6%[7] | 44%[8][9] (43.7%[5]) |
| Complete Response (CR) | 29.4%[7] | 14%[8][9] (14.3%[5]) |
| Partial Response (PR) | 38.2%[7] | 29%[8] (29.4%[5]) |
| Median Time to Response | 1.87 months[10] | 8.1 weeks (~1.9 months)[5][8] |
| Median Duration of Response (DOR) | 14.8 months[7] | 11.9 months[5][9] |
| Median Progression-Free Survival (PFS) | Not Reached (at data cutoff)[10] | 5.5 months[8][9] |
| Median Overall Survival (OS) | Not Reached (at data cutoff)[7] | 17.0 months[8][9] |
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below.
3.1 this compound: Phase Ib Trial (HH2853-G202 / CTR20221416)
-
Study Design: A multicenter, open-label, single-arm, Phase Ib clinical trial conducted at 15 sites in China.[7][10] The study involved a dose-escalation phase to determine the recommended Phase II dose (RP2D), followed by a dose-expansion phase.[7][10]
-
Patient Population: 34 patients with various subtypes of relapsed or refractory PTCL who had received a median of 2 prior systemic therapies.[7][10]
-
Dosing Regimen: this compound was administered orally twice daily (BID) in continuous 28-day cycles at dose levels of 300 mg, 400 mg, and 600 mg.[7][10] The RP2D was determined to be 400 mg BID.[7]
-
Primary Endpoints: Safety and Overall Response Rate (ORR).[7]
-
Tumor Assessment: Performed every two treatment cycles according to LUGANO 2014 criteria.[10]
3.2 Valemetostat: VALENTINE-PTCL01 Phase 2 Trial (NCT04703192)
-
Study Design: A multicenter, open-label, single-arm, Phase 2 trial conducted at 47 hospitals across 12 countries in Asia, Europe, North America, and Oceania.[9][11]
-
Patient Population: 133 patients with relapsed or refractory PTCL.[9][11]
-
Dosing Regimen: Valemetostat was administered orally at 200 mg once daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[9][11]
-
Primary Endpoint: Overall Response Rate (ORR) based on blinded independent central review.[9]
-
Secondary Endpoints: Included Complete Response (CR) rate, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[8]
References
- 1. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. Daiichi Sankyo’s EZH1/2 Dual Inhibitor Valemetostat (DS-3201) Receives SAKIGAKE Designation for Treatment of Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma from Japan MHLW - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Valemetostat in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. Valemetostat for patients with relapsed or refractory peripheral T-cell lymphoma (VALENTINE-PTCL01): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH1/2 Dual Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and methodologies of leading EZH1/2 dual inhibitors, providing researchers with the critical data needed to advance epigenetic drug discovery.
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. While EZH2-selective inhibitors have shown clinical promise, the compensatory role of EZH1 can lead to resistance.[3] This has spurred the development of dual EZH1/2 inhibitors to achieve a more profound and durable suppression of PRC2 activity.[1][3]
This guide provides a head-to-head comparison of prominent EZH1/2 dual inhibitors, presenting key biochemical and cellular activity data in a structured format. Detailed experimental protocols for the principal assays are also provided to aid in the replication and validation of these findings.
Comparative Performance of EZH1/2 Dual Inhibitors
The following tables summarize the biochemical and cellular activities of several leading EZH1/2 dual inhibitors. For comparative purposes, data for the well-characterized EZH2-selective inhibitors, Tazemetostat and GSK126, are also included.
Table 1: Biochemical Activity of EZH1/2 Dual Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values of the inhibitors against purified EZH1 and EZH2 enzymes. Lower values indicate greater potency.
| Compound | EZH1 IC50 (nM) | EZH2 IC50 (nM) | EZH1/EZH2 Selectivity Ratio | Reference(s) |
| Valemetostat (DS-3201) | 23 | 16 | 1.4 | [4] |
| OR-S1 | 21 | 24 | 0.9 | [4] |
| (R)-OR-S2 | 8.4 | - | - | [4] |
| UNC1999 | 45 | <10 | >4.5 | [5] |
| HM97662 | Nanomolar | Nanomolar | - | [6] |
| HH2853 | - | - | - | [7][8][9] |
| Tazemetostat (EZH2-selective) | 392 | 11 | 35.6 | [10] |
| GSK126 (EZH2-selective) | 680 | 9.9 | 68.7 | [11][12] |
Table 2: Cellular Activity of EZH1/2 Dual Inhibitors
This table summarizes the cellular potency of the inhibitors, including their ability to inhibit H3K27 trimethylation (H3K27me3) and cell proliferation in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular H3K27me3 IC50 (nM) | Cell Proliferation GI50/IC50 (nM) | Reference(s) |
| Valemetostat (DS-3201) | KARPAS-422 | Diffuse Large B-cell Lymphoma | - | Antiproliferative | [4] |
| OR-S1 | HCT116 | Colorectal Carcinoma | 0.55 | - | [4] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | - | Antiproliferative | [4] | |
| (R)-OR-S2 | HCT116 | Colorectal Carcinoma | 0.62 | - | [4] |
| UNC1999 | DB | Diffuse Large B-cell Lymphoma | - | 633 (EC50) | [5] |
| HM97662 | KARPAS-422 | Diffuse Large B-cell Lymphoma | Potent Repression | Potent Antitumor Activity | [6] |
| MM.1S | Multiple Myeloma | Potent Repression | Potent Antitumor Activity | [6] | |
| HH2853 | - | Epithelioid Sarcoma | Significant Inhibition | 15.6% ORR | [7] |
| Tazemetostat (EZH2-selective) | - | Malignant Rhabdoid Tumor | - | 32 - 1000 | [7] |
| GSK126 (EZH2-selective) | DLBCL cells | Diffuse Large B-cell Lymphoma | 7 - 252 | Antiproliferative | [5][11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EZH1 or EZH2.
Materials:
-
Recombinant human PRC2 complex (containing either EZH1 or EZH2)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100)
-
Test compounds (EZH1/2 inhibitors) dissolved in DMSO
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture in a 96-well or 384-well plate.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes) within the linear range of the reaction.
-
Terminate the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM or trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[13][14]
Cellular H3K27me3 AlphaLISA Assay
This homogeneous (no-wash) assay quantifies the levels of H3K27 trimethylation within cells following inhibitor treatment.[9][15][16]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds (EZH1/2 inhibitors)
-
AlphaLISA® Tri-Methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Detection Buffer, Acceptor beads, and Streptavidin-Donor beads)
-
White opaque 384-well microplates
-
An AlphaLISA-capable plate reader
Procedure:
-
Seed cells in a 384-well white opaque plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds or DMSO for a specified duration (e.g., 72 hours).
-
Lyse the cells by adding the provided Lysis Buffer and incubate at room temperature.[9][16]
-
Extract histones by adding the Extraction Buffer and incubate.[9][16]
-
Add a mixture of AlphaLISA Acceptor beads (coated with anti-H3K27me3 antibody) and biotinylated anti-Histone H3 antibody to each well. Incubate for 60 minutes at room temperature.[16]
-
Add Streptavidin-Donor beads and incubate for 30-60 minutes at room temperature in the dark.[6]
-
Read the plate on an AlphaLISA-capable plate reader.
-
The AlphaLISA signal is inversely proportional to the level of H3K27me3. Calculate the percentage of H3K27me3 reduction for each compound concentration and determine the IC50 value.[15]
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][17][18][19]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds (EZH1/2 inhibitors)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Add serial dilutions of the test compounds or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 6-14 days, as the effects of EZH2 inhibitors can be slow to manifest).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the GI50 or IC50 value.
References
- 1. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 3. promega.com [promega.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ch.promega.com [ch.promega.com]
- 19. benchchem.com [benchchem.com]
Validating EZH1/2 Target Engagement In Vivo: A Comparative Guide to (S)-HH2853 and Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo target engagement for (S)-HH2853, a potent dual EZH1/2 inhibitor, and Tazemetostat (B611178), an FDA-approved selective EZH2 inhibitor. The following sections present a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of In Vivo Target Engagement
This compound (hereafter referred to as HH2853) is a novel, potent, and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers. HH2853 has demonstrated superior anti-tumor activity compared to the selective EZH2 inhibitor tazemetostat in various preclinical models.[1][3]
Tazemetostat is a selective EZH2 inhibitor approved for the treatment of certain types of lymphoma and sarcoma.[4] Its mechanism of action involves the inhibition of EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3) and subsequent changes in gene expression.[4]
The primary biomarker for assessing the in vivo target engagement of both HH2853 and tazemetostat is the reduction of H3K27me3 levels in tumor and/or surrogate tissues.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo pharmacodynamic effects of HH2853 and tazemetostat.
Table 1: In Vivo Target Engagement of HH2853
| Compound | Model System | Tissue Analyzed | Dosing Regimen | Pharmacodynamic Endpoint | Result | Citation |
| HH2853 | Human Patients (Phase I/II Clinical Trial) | Peripheral Blood Mononuclear Cells (PBMCs) | Oral, twice daily | H3K27me3 levels | Significant reduction in H3K27me3 levels observed, demonstrating target engagement. | [2] |
| HH2853 | Mouse Xenograft Models | Tumor | Not specified | Anti-tumor activity | Superior anti-tumor activity compared to tazemetostat at the same dose. | [5] |
Table 2: In Vivo Target Engagement of Tazemetostat
| Compound | Model System | Tissue Analyzed | Dosing Regimen | Pharmacodynamic Endpoint | Result | Citation |
| Tazemetostat | Pediatric Solid Tumor Xenografts | Tumor | 400 mg/kg, oral, twice daily for 28 days | H3K27me3:H3 ratio | Significant reduction of H3K27me3 levels in the majority of tumors compared to controls. | [6] |
| Tazemetostat | Synovial Sarcoma Patient-Derived Xenografts (PDX) | Tumor | 250 mg/kg and 500 mg/kg, oral, twice daily | H3K27me3 levels | Dose-dependent inhibition of H3K27me3 levels. | [7] |
| Tazemetostat | Human Patients (Phase I Clinical Trial) | Skin Biopsies | 100 mg to 1600 mg, oral, twice daily | H3K27me3 positive cells | Dose-dependent reduction in the percentage of H3K27me3-positive cells. | [4][8] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide for validating in vivo target engagement.
Animal Models and Dosing
-
Animal Models: Severe combined immunodeficient (SCID) or nude mice are commonly used for establishing tumor xenografts.[6] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[7]
-
Tumor Implantation: Tumor cells (e.g., lymphoma, sarcoma lines) are implanted subcutaneously into the flank of the mice.[6] For PDX models, tumor fragments are surgically implanted.[7]
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups. This compound or tazemetostat is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at specified doses and schedules (e.g., twice daily).[6]
Sample Collection and Processing
-
Tumor Tissue: At the end of the study or at specified time points, mice are euthanized, and tumors are excised. A portion of the tumor is fixed in formalin for immunohistochemistry (IHC), and the remainder is snap-frozen in liquid nitrogen for protein extraction (for ELISA or Western blot).[6]
-
Surrogate Tissues:
-
Peripheral Blood Mononuclear Cells (PBMCs): Blood is collected from animals (e.g., via cardiac puncture) into tubes containing an anticoagulant. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Skin Biopsies: A small section of skin can be collected using a biopsy punch. The tissue is then fixed for IHC analysis.[4]
-
Pharmacodynamic Biomarker Analysis: H3K27me3 Quantification
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor or skin sections (e.g., 4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Sections are blocked with a protein block solution (e.g., serum-free) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for H3K27me3 (e.g., rabbit monoclonal) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: The percentage of H3K27me3-positive cells and the staining intensity are quantified using digital image analysis software.
-
Histone Extraction: Histones are extracted from frozen tumor tissue or isolated PBMCs using an acid extraction method.
-
Coating: A 96-well plate is coated with a capture antibody against total histone H3.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Histone extracts and H3K27me3 standards are added to the wells and incubated.
-
Detection Antibody: A detection antibody specific for H3K27me3 is added.
-
Substrate and Measurement: A colorimetric substrate is added, and the absorbance is read on a plate reader. The concentration of H3K27me3 is normalized to the total histone H3 concentration.
Conclusion
Both this compound and tazemetostat have demonstrated clear in vivo target engagement by reducing H3K27me3 levels. Preclinical data for tazemetostat in xenograft models show a dose-dependent inhibition of this key biomarker.[6] While detailed preclinical in vivo pharmacodynamic data for HH2853 is emerging, clinical data robustly confirms its ability to engage its target in humans.[2] The superior anti-tumor efficacy of HH2853 in preclinical models suggests that its dual inhibition of both EZH1 and EZH2 may offer a therapeutic advantage over selective EZH2 inhibition.[5] Further head-to-head preclinical studies directly comparing the in vivo target engagement and pharmacodynamic effects of these two inhibitors would be valuable for a more definitive comparison.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 6. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
(S)-HH2853: A Promising Dual EZH1/2 Inhibitor in the Landscape of Tazemetostat Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the EZH2 inhibitor tazemetostat (B611178) presents a significant challenge in the treatment of various cancers. This guide provides a comparative analysis of the investigational agent (S)-HH2853, a potent dual EZH1 and EZH2 inhibitor, and its potential efficacy in overcoming tazemetostat resistance. While direct preclinical studies of this compound in tazemetostat-resistant models are not yet publicly available, this guide synthesizes existing data on tazemetostat resistance mechanisms, the rationale for dual EZH1/2 inhibition, and comparative data from other EZH2 inhibitors to offer a forward-looking perspective.
Understanding Tazemetostat Resistance
Tazemetostat, a selective inhibitor of EZH2, has shown clinical efficacy in certain hematological and solid tumors. However, acquired resistance is a common clinical hurdle. The primary mechanisms of resistance include:
-
Secondary Mutations in EZH2: Specific mutations within the EZH2 gene, such as Y666N, can alter the drug-binding pocket and reduce the affinity of tazemetostat, rendering it less effective.
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of EZH2 inhibition. A key mechanism involves the retinoblastoma (RB1)/E2F pathway. Alterations in this pathway can decouple EZH2's role in cell cycle control from its histone methyltransferase activity, allowing cells to continue proliferating despite EZH2 inhibition.
This compound: A Novel Dual EZH1/2 Inhibitor
This compound is a next-generation epigenetic modulator that potently inhibits both EZH1 and EZH2. Preclinical studies have demonstrated its superior anti-tumor activity across various cancer models when compared to tazemetostat.[1][2][3][4] The dual inhibition of both EZH1 and EZH2 is hypothesized to provide a more comprehensive and durable suppression of the Polycomb Repressive Complex 2 (PRC2), potentially overcoming some of the resistance mechanisms observed with EZH2-selective inhibitors.[1][2]
Comparative Efficacy in Resistant Models: An Evolving Picture
Direct experimental data on the efficacy of this compound in tazemetostat-resistant models remains to be published. However, insights can be drawn from studies of other EZH2 inhibitors.
For instance, the EZH2 inhibitor UNC1999 has demonstrated the ability to overcome resistance to GSK126 (a tazemetostat analog) in some cancer cell lines. This suggests that alternative small molecules with different binding kinetics or allosteric properties may be effective against certain resistance mutations.
Conversely, studies with the dual EZH1/2 inhibitor valemetostat have shown that it did not overcome resistance conferred by the EZH2 Y666N mutation.[5][6] This critical finding indicates that dual inhibition of EZH1 and EZH2 may not be a universal strategy to bypass all forms of tazemetostat resistance, particularly those involving direct mutations in the EZH2 catalytic domain.
The potential of this compound to overcome tazemetostat resistance will likely depend on the specific underlying mechanism of resistance. In cases of resistance driven by the upregulation of EZH1 as a compensatory mechanism, this compound may offer a significant advantage. However, for resistance driven by specific EZH2 mutations that affect the binding of tazemetostat-like inhibitors, the efficacy of this compound remains to be determined.
Quantitative Data Summary
As direct comparative data of this compound in tazemetostat-resistant models is not available, the following table provides a conceptual framework for the expected outcomes based on the available information on dual EZH1/2 inhibitors and alternative EZH2 inhibitors.
| Inhibitor | Target(s) | Efficacy in Tazemetostat-Sensitive Models | Potential Efficacy in Tazemetostat-Resistant Models (Mechanism Dependent) |
| Tazemetostat | EZH2 | Effective | Ineffective |
| This compound | EZH1/EZH2 | Superior to Tazemetostat[1][2][3][4] | Hypothesized to be effective (if resistance is mediated by EZH1 compensation); Potentially ineffective (if resistance is due to certain EZH2 mutations, e.g., Y666N)[5][6] |
| UNC1999 | EZH2 | Effective | Demonstrated efficacy in some GSK126-resistant models |
| Valemetostat | EZH1/EZH2 | Effective | Ineffective against EZH2 Y666N mutation[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the efficacy of EZH2 inhibitors in resistant cell models.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed tazemetostat-resistant and sensitive cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, tazemetostat, and a vehicle control (e.g., DMSO) for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for H3K27me3
-
Cell Lysis: Treat cells with the inhibitors for 48-72 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 (1:1000) and total Histone H3 (1:1000) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in histone methylation.
Conclusion
While direct evidence is still forthcoming, the dual EZH1/2 inhibitory mechanism of this compound and its superior preclinical potency position it as a promising agent with the potential to address some forms of tazemetostat resistance. However, the existing data on other dual EZH1/2 inhibitors underscore that the effectiveness of this strategy will likely be contingent on the specific molecular mechanism driving resistance. Further preclinical studies directly comparing this compound and tazemetostat in well-characterized resistant models are imperative to fully elucidate its clinical potential in this setting. The experimental protocols provided herein offer a framework for conducting such crucial investigations.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alexkentsis.net [alexkentsis.net]
- 6. biorxiv.org [biorxiv.org]
Navigating Resistance: A Comparative Analysis of (S)-HH2853 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a critical challenge in oncology. Enhancer of zeste homolog 2 (EZH2) inhibitors have shown promise in various hematological and solid tumors, but acquired resistance can limit their long-term efficacy. This guide provides a comparative overview of the novel dual EZH1/EZH2 inhibitor, (S)-HH2853, and other EZH2 inhibitors such as tazemetostat, valemetostat, and CPI-1205, with a focus on the context of cross-resistance. Preclinical data suggests that HH2853, the racemate of this compound, exhibits superior anti-tumor activity compared to the EZH2-selective inhibitor tazemetostat.[1][2][3] This guide will delve into the known mechanisms of resistance to EZH2 inhibitors and explore the potential for this compound to overcome or be susceptible to these mechanisms, supported by available experimental data.
Biochemical and Cellular Activity of EZH2 Inhibitors
This compound is a potent, orally bioavailable dual inhibitor of EZH1 and EZH2.[4][5] Its dual inhibitory action may offer a more profound and sustained suppression of the Polycomb Repressive Complex 2 (PRC2) activity compared to EZH2-selective inhibitors, which could be advantageous in overcoming certain resistance mechanisms.[1][6] Below is a summary of the biochemical and cellular activities of this compound and other selected EZH2 inhibitors.
| Inhibitor | Target(s) | Wild-Type EZH2 IC50 (nM) | Mutant EZH2 IC50 (nM) | EZH1 IC50 (nM) | Cell Proliferation IC50 | Reference(s) |
| This compound (as HH2853) | EZH1/EZH2 | 2.21 - 5.36 | 2.21 - 5.36 | 9.26 | Potent inhibition in various cancer cell lines | [4][5] |
| Tazemetostat | EZH2 | ~2.5 | ~3 (Y641N) | ~125 | nM to µM range in sensitive lines | [1] |
| Valemetostat | EZH1/EZH2 | - | - | - | Potent inhibition in T-cell leukemia/lymphoma | [7][8] |
| CPI-1205 | EZH2 | Potent inhibitor | Potent inhibitor | - | Anti-proliferative effects in prostate and other cancer models |
Mechanisms of Resistance to EZH2 Inhibitors
Resistance to EZH2 inhibitors can be broadly categorized into two main types: on-target resistance through secondary mutations in the EZH2 gene, and off-target or bypass mechanisms that circumvent the dependency on EZH2 signaling.
On-Target Resistance: EZH2 Mutations
Secondary mutations in the SET domain of EZH2 can interfere with inhibitor binding, leading to resistance. Notably, the Y666N mutation in EZH2 has been shown to confer resistance to the dual EZH1/2 inhibitor valemetostat.[9] Given that this compound is also a SAM-competitive inhibitor, it is plausible that it may also be susceptible to resistance mediated by this or similar mutations in the drug-binding pocket. However, some studies have shown that cell lines resistant to one EZH2 inhibitor (GSK126, an analog of tazemetostat) can remain sensitive to another (UNC1999), suggesting that the specific binding mode of an inhibitor can influence its activity against certain mutant forms of EZH2.[10]
Bypass Mechanisms: The RB1/E2F Pathway
A crucial bypass mechanism for resistance to EZH2 inhibitors involves the retinoblastoma (RB1)/E2F cell cycle pathway.[9] In sensitive cells, EZH2 inhibition leads to the de-repression of tumor suppressor genes, including those that regulate the G1-S cell cycle checkpoint, resulting in cell cycle arrest. Loss-of-function mutations in RB1 or other components of this pathway can uncouple EZH2 inhibition from cell cycle control, allowing cells to continue proliferating despite effective EZH2 target engagement.[9][11] It is currently unknown how this compound interacts with this resistance mechanism. However, the superior potency of dual EZH1/EZH2 inhibition may potentially have a stronger impact on cell cycle regulation, a hypothesis that warrants further investigation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the EZH2 signaling pathway, a general workflow for assessing cross-resistance, and the mechanisms of resistance to EZH2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy and resistance of EZH2 inhibitors.
Generation of EZH2 Inhibitor-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to a specific EZH2 inhibitor for cross-resistance studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., tazemetostat)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl methanesulfonate (B1217627) (EMS) (optional, for mutagenesis)
-
Culture plates/flasks
Procedure:
-
Mutagenesis (Optional): To accelerate the development of resistance, treat the parental cell line with a low dose of EMS (e.g., 2 mM) for 24-48 hours. Wash the cells thoroughly to remove the mutagen.[10]
-
Initial Inhibitor Exposure: Culture the cells in the presence of the EZH2 inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the EZH2 inhibitor in the culture medium as the cells adapt and resume proliferation.
-
Maintenance: Once the cells are able to proliferate steadily in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50), maintain the resistant cell line in this medium for subsequent experiments.
-
Validation: Confirm the resistant phenotype by performing a cell viability assay comparing the IC50 of the resistant line to the parental line.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an EZH2 inhibitor in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
EZH2 inhibitors (this compound, tazemetostat, etc.)
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the EZH2 inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 6-14 days) as the effects of EZH2 inhibitors on cell proliferation can be slow to manifest.[9]
-
Assay: On the day of measurement, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 values using non-linear regression.
Western Blot for H3K27me3
Objective: To assess the pharmacodynamic effect of EZH2 inhibitors by measuring the global levels of histone H3 lysine (B10760008) 27 trimethylation.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Conclusion
The development of resistance to EZH2 inhibitors is a significant clinical challenge. This compound, as a dual EZH1/EZH2 inhibitor, shows promise with its potent preclinical anti-tumor activity.[1][3][4][5][8] While direct evidence of its efficacy in models resistant to other EZH2 inhibitors is still emerging, understanding the known mechanisms of resistance provides a framework for predicting potential cross-resistance and for designing rational combination therapies. The observation that resistance to one EZH2 inhibitor does not universally confer resistance to all others highlights the importance of continued research into the development of novel inhibitors with distinct binding properties and the exploration of combination strategies to overcome resistance.[10] Further studies are warranted to directly compare the efficacy of this compound against EZH2 inhibitor-resistant models to fully elucidate its clinical potential in the face of acquired resistance.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (S)-HH2853 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of (S)-HH2853, a novel dual EZH1/EZH2 inhibitor, with the established EZH2 inhibitor, tazemetostat (B611178). The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in tumorigenesis by silencing tumor suppressor genes through the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1][2] By inhibiting both EZH1 and EZH2, this compound is designed to offer a more complete and sustained suppression of PRC2 activity compared to agents that solely target EZH2. Preclinical studies have suggested that this compound demonstrates superior anti-tumor efficacy compared to the FDA-approved EZH2 inhibitor tazemetostat in various cancer models, particularly those with loss-of-function mutations in the SWI/SNF complex, such as epithelioid sarcoma.[1][3][4]
Mechanism of Action: EZH1/EZH2 Inhibition
The anti-tumor activity of this compound is derived from its inhibition of EZH1 and EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3). This epigenetic modification results in the derepression of PRC2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis. The dual inhibition of both EZH1 and EZH2 is hypothesized to overcome the compensatory role of EZH1 that can occur with EZH2-selective inhibition.
Preclinical Data Comparison
Multiple reports indicate that this compound exhibits more potent anti-tumor activity than tazemetostat in preclinical models.[1][3][4] This section summarizes the available quantitative data and provides representative experimental protocols.
In Vitro Potency
| Compound | Target | IC50 (nM) | Cancer Model |
| This compound | EZH1 | 9.26 | Biochemical Assay |
| EZH2 (Wild-Type) | 5.36 | Biochemical Assay | |
| EZH2 (Mutant) | 2.21 | Biochemical Assay | |
| Tazemetostat | EZH1 | 58.43 | Biochemical Assay |
| EZH2 (Wild-Type) | ~5 | Biochemical Assay | |
| EZH2 (Mutant) | ~2.5 | Biochemical Assay |
Note: IC50 values for tazemetostat are approximate and gathered from publicly available data for comparison.
Experimental Protocols
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of EZH1/2 inhibitors.
Protocol Steps:
-
Enzyme and Substrate Preparation: Recombinant human EZH1 or EZH2 enzyme, a biotinylated histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM) are prepared in a reaction buffer.
-
Compound Addition: Serial dilutions of this compound or tazemetostat are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is incubated at a controlled temperature to allow for the methylation of the H3 peptide by the EZH1/2 enzyme.
-
Detection: The reaction is stopped, and detection reagents are added. This typically involves an antibody specific to the trimethylated H3K27 mark (H3K27me3) conjugated to a reporter molecule (e.g., a fluorophore or enzyme).
-
Signal Measurement: The signal generated by the reporter molecule is measured using a plate reader. The intensity of the signal is proportional to the amount of H3K27me3 produced.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
This protocol describes a general method for assessing the effect of EZH1/2 inhibitors on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Cancer cells (e.g., epithelioid sarcoma cell lines with INI1 loss) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or tazemetostat.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Viability Reagent Addition: A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.
This protocol provides a general framework for evaluating the anti-tumor efficacy of EZH1/2 inhibitors in a mouse model.
Protocol Steps:
-
Cell Implantation: Human cancer cells, such as an epithelioid sarcoma cell line with INI1 deletion, are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups, including a vehicle control group, an this compound group, and a tazemetostat group.
-
Treatment Administration: The compounds are administered orally at specified doses and schedules for a defined period.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Tumors may also be collected for histological and biomarker analysis.
Clinical Data Comparison: Epithelioid Sarcoma
Both this compound and tazemetostat have been evaluated in clinical trials for the treatment of epithelioid sarcoma, a rare and aggressive soft-tissue sarcoma characterized by the loss of INI1, making it dependent on EZH2 activity.
Efficacy in Epithelioid Sarcoma
| Parameter | This compound (Phase I/II - NCT04390737) | Tazemetostat (Phase II - EZH-202) |
| Patient Population | Relapsed/refractory advanced solid tumors, including epithelioid sarcoma | Metastatic or locally advanced epithelioid sarcoma |
| Dosage | 400 mg, 600 mg, and 800 mg BID | 800 mg BID |
| Overall Response Rate (ORR) | 15.6% (investigator assessed) | 15% |
| Complete Response (CR) | One patient achieved CR | 1.6% |
| Disease Control Rate (DCR) | 78.1% | Not explicitly reported in the same format |
| Median Time to Response | 1.9 months | 3.9 months |
| Median Duration of Response | Not reached at the time of data cutoff | Not reached at the time of data cutoff |
Note: The data for this compound is from a Phase I/II study and may include a more heterogeneous patient population than the Phase II study of tazemetostat. Direct comparison should be made with caution.[5][6]
Safety Profile
| Adverse Event (Grade ≥3) | This compound (Phase I/II) | Tazemetostat (Phase II) |
| Diarrhea | 6.2% | - |
| Decreased White Blood Cell Count | 6.2% | - |
| Anemia | 6.2% | 6% |
| Hypokalemia | 6.2% | - |
| Decreased Neutrophil Count | 6.2% | - |
| Increased Blood Bilirubin | 3.1% | - |
| Decreased Platelet Count | 3.1% | - |
| Weight Loss | - | 3% |
Note: This table highlights some of the reported Grade 3 or higher treatment-related adverse events. The full safety profiles are more extensive.[5][6]
Clinical Trial Protocols
This is a first-in-human, open-label, multi-center study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors.[3][5] The Phase I portion includes dose escalation and dose extension to determine the recommended Phase II dose.
This was an open-label, single-arm, multicenter basket study that enrolled patients with various INI1-negative tumors, including a cohort of patients with epithelioid sarcoma.[6] The primary endpoint was the overall response rate.
Conclusion
Independent validation of the anti-tumor activity of this compound is ongoing. The available preclinical data suggests a more potent dual inhibition of EZH1 and EZH2 compared to the EZH2-selective inhibitor tazemetostat. Early clinical data in epithelioid sarcoma shows promising anti-tumor activity for this compound, with an overall response rate comparable to that of tazemetostat but with a potentially faster time to response. The safety profiles of both agents appear manageable.
Further head-to-head preclinical studies with detailed published protocols and more mature data from ongoing and future clinical trials of this compound are needed to definitively establish its comparative efficacy and safety profile against tazemetostat and other emerging therapies. The information presented in this guide provides a foundation for researchers and clinicians to evaluate the potential of this compound as a novel therapeutic agent for cancers with PRC2 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Early clinical and metabolic response to tazemetostat in advanced relapsed INI1 negative epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of (S)-HH2853: A Comparative Guide to Genetic Validation Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for confirming the on-target activity of (S)-HH2853, a potent dual inhibitor of Enhancer of Zeste Homolog 1 (EZH1) and 2 (EZH2). By objectively presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and interpret target validation studies.
This compound is a novel small molecule inhibitor targeting both EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] This complex plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2][3] Dysregulation of EZH1/2 activity is implicated in various cancers, making them attractive therapeutic targets.[4] Confirming that the biological effects of this compound are a direct consequence of EZH1/2 inhibition is critical for its clinical development. Genetic approaches, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown, provide powerful tools for such validation.[5][6]
Quantitative Comparison of Pharmacological and Genetic Inhibition
To assess the on-target activity of this compound, its effects can be compared with the genetic ablation of its targets, EZH1 and EZH2. The following table summarizes key quantitative data from various studies, highlighting the impact of both pharmacological and genetic interventions on EZH1/2 activity and cancer cell proliferation.
| Intervention | Target(s) | Method | Cell Line | Key Metric | Result | Reference |
| This compound | EZH1 & EZH2 | Enzymatic Assay | - | IC50 (EZH1) | 9.26 nM | [7] |
| IC50 (EZH2, WT) | 5.36 nM | [7] | ||||
| IC50 (EZH2, Mutant) | 2.21 nM | [7] | ||||
| EZH2 | Cell-based Assay | WSU-DLCL2 (EZH2 Y641F) | EC50 (Cell Growth) | < 10 nM | [8] | |
| CRISPR-Cas9 Knockout | EZH1 & EZH2 | Western Blot | RKO (Colon Cancer) | Global H3K27me3 | Significant reduction | [5] |
| Global H3K27me2 | Significant reduction | [5] | ||||
| Global H3K27me1 | Significant reduction | [5] | ||||
| siRNA Knockdown | EZH2 | Western Blot | SYO-1, Fuji (Synovial Sarcoma) | EZH2 Protein Level | Significant reduction | [6] |
| MTT Assay | SYO-1, Fuji (Synovial Sarcoma) | Cell Proliferation | Dose-dependent inhibition | [6] |
Note: The data presented are from different studies and experimental systems. A direct head-to-head comparison in the same cellular context would provide the most definitive evidence of on-target activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key genetic approaches used to validate the on-target activity of EZH1/2 inhibitors.
CRISPR-Cas9 Mediated Knockout of EZH1 and EZH2
This protocol describes the generation of EZH1 and EZH2 knockout cell lines to study the phenotypic consequences of target ablation.
1. gRNA Design and Cloning:
- Design single guide RNAs (sgRNAs) targeting exonic regions of human EZH1 and EZH2 genes using a publicly available tool (e.g., CHOPCHOP).
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
2. Cell Transfection and Selection:
- Transfect the Cas9-sgRNA plasmids into the target cell line (e.g., RKO cells) using a suitable transfection reagent.
- Select for transfected cells using puromycin (B1679871) (or another appropriate selection marker).
3. Clonal Isolation and Validation:
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
- Expand the clones and screen for EZH1/EZH2 knockout by Western blot analysis of protein expression.
- Confirm genomic editing by Sanger sequencing of the targeted loci.
4. Phenotypic Analysis:
- Assess the impact of EZH1/2 knockout on global H3K27 methylation levels by Western blot or mass spectrometry.
- Evaluate changes in cell proliferation, viability, and other relevant phenotypes.
siRNA-Mediated Knockdown of EZH1 and EZH2
This protocol outlines the transient silencing of EZH1 and EZH2 expression to observe the immediate effects of target depletion.
1. siRNA Design and Preparation:
- Select validated siRNAs targeting human EZH1 and EZH2 from a reputable supplier.
- Resuspend the lyophilized siRNAs in RNase-free water to the desired stock concentration.
2. Cell Transfection:
- Seed the target cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
- Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
- Add the complexes to the cells and incubate for 48-72 hours.
3. Validation of Knockdown:
- Harvest the cells and assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blot.
4. Phenotypic Analysis:
- Measure the effect of EZH1/2 knockdown on cell viability (e.g., using an MTT or CellTiter-Glo assay) and other relevant cellular phenotypes.
Visualizing the Path to On-Target Validation
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows discussed in this guide.
Caption: EZH1/2 Signaling Pathway and this compound Inhibition.
References
- 1. Facebook [cancer.gov]
- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Disposal Guide for (S)-HH2853
This document provides crucial safety, handling, and disposal information for (S)-HH2853, a potent EZH1/2 dual inhibitor intended for laboratory research purposes. The following procedures are based on general best practices for handling and disposal of hazardous research chemicals in the absence of a specific Safety Data Sheet (SDS). Researchers must always consult their institution's specific waste management protocols and local regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Chemical Formula | C₃₁H₃₆F₃N₇O₃ |
| Molecular Weight | 611.67 g/mol |
| Exact Mass | 611.2832 |
| EZH2 IC₅₀ | <100 nM (for EZH2_Y641F)[1] |
| EZH1 IC₅₀ | 9.26 nM[2] |
Proper Disposal Procedures
As this compound is a bioactive compound with potential health implications, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable waste container as "Hazardous Chemical Waste: this compound".
-
Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields.
-
A lab coat.
-
-
-
Preparing for Disposal:
-
For solutions containing this compound, absorb the liquid with a non-reactive absorbent material like vermiculite (B1170534) or sand.
-
Carefully place all solid waste, including contaminated absorbent material and labware, into the designated hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all required waste manifests and documentation are completed accurately.
-
Experimental Protocol: Waste Decontamination
For decontamination of surfaces and non-disposable equipment that have come into contact with this compound, follow this general protocol:
-
Prepare Decontamination Solution: Prepare a 70% ethanol (B145695) solution.
-
Surface Decontamination:
-
Liberally apply the 70% ethanol solution to the contaminated surface.
-
Thoroughly wipe the surface with absorbent pads.
-
Dispose of the used absorbent pads as hazardous waste in your designated this compound waste container.
-
-
Equipment Decontamination:
-
Immerse non-disposable equipment in the 70% ethanol solution for at least 30 minutes.
-
Rinse the equipment thoroughly with distilled water.
-
The used ethanol solution should be collected and disposed of as hazardous chemical waste.
-
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the EZH1 and EZH2 enzymes, which are key components of the Polycomb Repressive Complex 2 (PRC2). This complex plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing. By inhibiting EZH1/2, this compound prevents this methylation, which can reactivate the expression of tumor suppressor genes.
Caption: Mechanism of this compound action on the EZH1/2 signaling pathway.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for researchers handling this compound from initial use to final disposal.
Caption: Standard operational workflow for handling and disposing of this compound.
References
Personal protective equipment for handling (S)-HH2853
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of (S)-HH2853, a potent EZH1/2 dual inhibitor. Given its classification as a cytotoxic agent, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is required at all times when handling the compound, regardless of the quantity. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator | To be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | All manipulations should be carried out in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard aseptic technique should be followed within a biological safety cabinet (BSC). |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator | A chemical spill kit must be readily available. See Spill Management Protocol. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | All waste is to be treated as cytotoxic. See Disposal Plan. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Solution Preparation
A general protocol for preparing a 10 mM stock solution of a small molecule inhibitor like this compound is provided below. Note: The exact molecular weight of this compound should be obtained from the manufacturer's certificate of analysis for precise calculations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a sterile, light-protected vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 40°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, clearly labeled tubes and store at -80°C.
Signaling Pathway of EZH1/2 Inhibition
This compound is a dual inhibitor of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH1 and EZH2, this compound leads to the reactivation of tumor suppressor genes.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste. This includes, but is not limited to, gloves, gowns, pipette tips, vials, and any absorbent materials from spill cleanup.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant cytotoxic waste container (typically yellow with a cytotoxic symbol). | Segregate from other laboratory waste. Do not overfill containers. |
| Liquid Waste | Labeled, sealed, and shatter-resistant cytotoxic liquid waste container. | Do not mix with other chemical waste streams unless specifically approved. |
| Sharps | Labeled, puncture-proof sharps container for cytotoxic waste. | Needles, syringes, and other contaminated sharps must be placed directly into this container. |
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the area and alert others.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleaning: Clean the area from the outer edge of the spill towards the center. Use a deactivating agent (e.g., 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach), followed by a final rinse with water.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
